Neomycin F
Description
Structure
3D Structure
Properties
CAS No. |
51795-47-2 |
|---|---|
Molecular Formula |
C23H45N5O14 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
UOZODPSAJZTQNH-VZXHOKRSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Other CAS No. |
51795-47-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Neomycin F: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Neomycin F, an aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Chemical Structure and Identification
This compound, also known as Paromomycin II, is an amino oligosaccharide and a component of the neomycin complex produced by Streptomyces fradiae.[1] Its chemical structure is characterized by a central 2-deoxystreptamine ring linked to other amino sugar moieties.
IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol[1]
SMILES String: C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CO)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)O">C@HN[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C23H45N5O14 | PubChem[1] |
| Molecular Weight | 615.6 g/mol | PubChem[1] |
| CAS Number | 51795-47-2 | PubChem[1] |
| Synonyms | Paromomycin II, Aminosidine II, Zygomycin A2 | PubChem[1] |
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the bacterial 30S ribosomal subunit. The binding of this compound to the 16S rRNA within the 30S subunit interferes with the translation process, leading to the misreading of mRNA codons and the production of non-functional or truncated proteins.[2][3] This ultimately disrupts essential cellular processes and leads to bacterial cell death.
Experimental Protocols
The analysis and characterization of this compound often involve chromatographic and microbiological methods. Below are generalized protocols that can be adapted for specific research needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation, identification, and quantification of neomycin components.
Objective: To determine the purity and concentration of this compound in a sample.
Methodology:
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of an acidic buffer.[5]
-
Detector: Due to the lack of a strong chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often employed.[5] Post-column derivatization with agents like o-phthalaldehyde can also be used for UV-Vis or fluorescence detection.[5]
-
Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.[5]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.
-
Microbiological Assay
This method determines the potency of this compound based on its inhibitory effect on a susceptible microorganism.
Objective: To determine the biological activity (potency) of a this compound sample.
Methodology:
-
Test Organism and Media:
-
Standard and Sample Preparation:
-
Prepare a series of dilutions of the this compound standard to create a standard response curve.
-
Prepare dilutions of the test sample in a similar manner.
-
-
Assay Procedure (Cylinder-Plate Method):
-
Inoculate a sterile agar plate with the test organism.
-
Place sterile cylinders onto the agar surface.
-
Fill the cylinders with the different dilutions of the standard and sample solutions.
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for both the standard and sample dilutions.
-
Plot the zone diameters of the standard against the logarithm of the concentration to generate a standard curve.
-
Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
-
References
Paromomycin II: A Technical Guide to its Discovery, Biosynthesis, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic discovered in the 1950s from the fermentation broth of Streptomyces rimosus, is a complex of structurally related compounds, primarily Paromomycin I and Paromomycin II. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical synthesis of Paromomycin II. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the production and chemical manipulation of this important antibiotic. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the core aspects of Paromomycin II.
Discovery and Structural Elucidation
Paromomycin was first isolated in the 1950s as a product of Streptomyces rimosus (formerly Streptomyces krestomuceticus).[1] Initial studies revealed it to be a potent antimicrobial agent. Subsequent investigations into its chemical nature established that the isolated "paromomycin" was, in fact, a mixture of closely related aminoglycosides. The major components were identified and named Paromomycin I and Paromomycin II.
The structural elucidation of these compounds was achieved through a combination of chemical degradation studies and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. Paromomycin I and II share the same core structure, consisting of a 2-deoxystreptamine (2-DOS) ring (Ring II) linked to a neosamine ring (Ring I) and a ribose ring (Ring III). The key structural difference between Paromomycin I and Paromomycin II lies in the stereochemistry at the 6'-position of the neosamine ring. Paromomycin I possesses a 6'-hydroxyl group, whereas Paromomycin II has a 6'-amino group. This seemingly minor difference has implications for their biological activity and susceptibility to enzymatic inactivation.
Biosynthesis of Paromomycin II
The biosynthesis of Paromomycin II is a complex process orchestrated by a dedicated gene cluster within Streptomyces rimosus. The pathway can be broadly divided into three key stages: the formation of the 2-deoxystreptamine core, the synthesis of the sugar moieties, and the sequential glycosylation steps to assemble the final molecule.
Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core
The central scaffold of Paromomycin II, the 2-deoxystreptamine ring, is derived from D-glucose-6-phosphate. A series of enzymatic reactions, including oxidation, cyclization, transamination, and phosphorylation, convert the initial sugar phosphate into the characteristic aminocyclitol ring.
Biosynthesis of Sugar Moieties
The neosamine and ribose units of Paromomycin II are also biosynthesized from glucose precursors. These pathways involve a series of enzymatic modifications, including epimerization, dehydration, and transamination, to generate the activated nucleotide-diphosphate (NDP)-sugar donors required for glycosylation.
Glycosylation Cascade
The assembly of the final Paromomycin II molecule proceeds through a series of sequential glycosylation reactions catalyzed by specific glycosyltransferases. These enzymes exhibit remarkable substrate and regio-specificity, ensuring the correct linkage of the sugar moieties to the 2-DOS core. The biosynthesis of Paromomycin II is believed to proceed through the formation of paromamine, a pseudodisaccharide intermediate, which is then further glycosylated. The specific glycosyltransferases responsible for the attachment of the final sugar rings in the S. rimosus paromomycin biosynthetic gene cluster are subjects of ongoing research.
Diagram: Proposed Biosynthetic Pathway of Paromomycin II
Caption: Proposed biosynthetic pathway of Paromomycin II from D-glucose-6-phosphate.
Chemical Synthesis of Paromomycin II
The general strategy involves the stereoselective synthesis of the three constituent rings (neosamine, 2-deoxystreptamine, and ribose) with appropriate protecting groups, followed by their sequential glycosylation and final deprotection.
Synthesis of Key Intermediates
The synthesis of the neosamine, 2-deoxystreptamine, and ribose building blocks typically starts from readily available chiral precursors, such as simple sugars or their derivatives. The introduction of amino and hydroxyl groups with the correct stereochemistry is a critical aspect of these synthetic sequences.
Glycosylation Strategies
The formation of the glycosidic linkages is the cornerstone of the total synthesis. Various glycosylation methods can be employed, often involving the activation of a glycosyl donor (e.g., a glycosyl halide or thioglycoside) and its reaction with a glycosyl acceptor in the presence of a promoter. The stereochemical outcome of the glycosylation reaction is highly dependent on the nature of the protecting groups, the solvent, and the reaction conditions.
Protecting Group Strategy and Deprotection
A robust protecting group strategy is essential to differentiate the numerous reactive functional groups. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and for hydroxyls include ethers (e.g., benzyl, silyl) and acetals. The final step of the synthesis involves the global deprotection of all protecting groups to yield the natural product.
Diagram: Retrosynthetic Analysis of Paromomycin II
Caption: A simplified retrosynthetic analysis for the chemical synthesis of Paromomycin II.
Quantitative Data
Table 1: Fermentation Yields of Paromomycin
| Streptomyces rimosus Strain | Fermentation Method | Key Parameters Optimized | Paromomycin Yield | Reference |
| NRRL 2455 | Submerged Fermentation | pH, incubation time, inoculum size | 14-fold increase over basal medium | [1] |
| NRRL 2455 | Solid-State Fermentation | pH, temperature, inoculum size | 2.21 mg/g initial dry solids |
Table 2: Representative Yields in Aminoglycoside Synthesis (Analog Studies)
| Synthetic Step | Reactants | Conditions | Yield (%) | Reference |
| Glycosylation | Protected Neosamine Donor, Protected 2-DOS Acceptor | NIS, TfOH, CH₂Cl₂ | 60-80 | |
| Azide Reduction | Azido-sugar intermediate | H₂, Pd/C | >90 | |
| Global Deprotection | Fully protected aminoglycoside | Na/NH₃ or H₂, Pd(OH)₂/C | 50-70 |
Note: The yields presented for chemical synthesis are representative of those reported in the synthesis of paromomycin analogs and may vary for the total synthesis of Paromomycin II.
Experimental Protocols
Fermentation Protocol for Paromomycin Production
This protocol is a generalized procedure based on optimized conditions reported for Streptomyces rimosus.
-
Inoculum Preparation: A well-sporulated culture of Streptomyces rimosus is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking.
-
Production Medium: A production medium containing a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts is prepared and sterilized.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled pH, temperature, and aeration for 7-10 days.
-
Extraction: The fermentation broth is harvested, and the biomass is separated by centrifugation or filtration. Paromomycin is extracted from the supernatant using ion-exchange chromatography.
-
Purification: The crude extract is further purified by a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to separate Paromomycin I and II and remove impurities.
General Protocol for a Glycosylation Reaction in Aminoglycoside Synthesis
This protocol outlines a general procedure for a key glycosylation step.
-
Reactant Preparation: The protected glycosyl donor and glycosyl acceptor are dried under high vacuum to remove any residual moisture.
-
Reaction Setup: The glycosyl acceptor and a molecular sieve are added to a flame-dried flask under an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature.
-
Glycosylation: The glycosyl donor is added, and the mixture is cooled to the desired temperature (e.g., -78°C). The promoter (e.g., NIS/TfOH) is then added, and the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched, filtered, and washed with appropriate aqueous solutions. The organic layer is dried and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired protected glycoside.
Conclusion
Paromomycin II remains a clinically relevant aminoglycoside antibiotic. A thorough understanding of its discovery, biosynthesis, and chemical synthesis is crucial for the development of novel analogs with improved efficacy and reduced toxicity, as well as for the optimization of its production. This technical guide has provided a detailed overview of these core aspects, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific enzymatic machinery of the paromomycin biosynthetic pathway and the development of a scalable and efficient total synthesis will undoubtedly open new avenues for the therapeutic application of this important class of antibiotics.
References
An In-Depth Technical Guide to the Mechanism of Action of Neomycin on the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the molecular mechanisms underlying neomycin's interaction with the 30S subunit. It delves into the specific binding sites within the 16S rRNA, the consequential effects on translational accuracy, including codon misreading and inhibition of tRNA translocation, and the impact on ribosome assembly and recycling. This document synthesizes quantitative data, detailed experimental methodologies, and visual representations of the key molecular events to serve as a resource for researchers in microbiology, molecular biology, and antibiotic drug development.
Introduction
The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antibiotics to guide the development of novel therapeutics. Neomycin, a member of the aminoglycoside family, has long been a subject of study due to its potent activity against a broad spectrum of bacteria.[1] Its primary target is the 30S ribosomal subunit, where it disrupts the fidelity of protein synthesis.[1][2] This guide offers an in-depth exploration of the multifaceted interaction between neomycin and the 30S subunit, providing a technical foundation for further research and drug discovery efforts.
The 30S Ribosomal Subunit: Neomycin's Primary Target
The 30S ribosomal subunit, composed of 16S rRNA and numerous ribosomal proteins, plays a pivotal role in the initiation and elongation phases of protein synthesis. Specifically, its decoding center, or A-site, is responsible for the accurate recognition of mRNA codons by aminoacyl-tRNAs (aa-tRNAs). Neomycin's mechanism of action is centered on its ability to bind to and perturb the function of this critical site.[3]
Neomycin's Binding Site on the 16S rRNA A-Site
Neomycin binds with high affinity to a specific region of the 16S rRNA within the A-site.[1] This binding pocket is highly conserved across bacterial species, explaining neomycin's broad spectrum of activity. The interaction is primarily with the major groove of a region of helix 44 (h44) of the 16S rRNA.[3] Key nucleotides involved in this interaction include A1408, A1492, A1493, and G1494 (E. coli numbering).[4] The binding of neomycin induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from their helical stack. This altered conformation mimics the state of the ribosome when a cognate codon-anticodon interaction has occurred, a crucial aspect of neomycin's ability to induce misreading.
Core Mechanisms of Action
Neomycin's interaction with the 30S ribosomal subunit triggers a cascade of events that ultimately disrupt protein synthesis and lead to bacterial cell death. These core mechanisms are detailed below.
Induction of Codon Misreading
A hallmark of neomycin's activity is its ability to decrease the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. By stabilizing a conformation of the A-site that resembles the cognate tRNA-bound state, neomycin allows near-cognate and non-cognate tRNAs to be accepted into the A-site.[5][6] This leads to the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.[2] In a poly(U)-programmed translation system, neomycin has been shown to stimulate the misincorporation of amino acids such as tyrosine and serine.[5]
Inhibition of Translocation
Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. Neomycin has been shown to inhibit this crucial step in the elongation cycle.[7][8] By locking the ribosome in a particular conformation, neomycin interferes with the dynamic conformational changes required for the movement of the tRNAs and mRNA through the ribosome. This inhibition of translocation contributes to the overall cessation of protein synthesis.
Inhibition of Ribosome Recycling
Following the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the ribosomal subunits, mRNA, and tRNA, making them available for new rounds of translation. Neomycin can also inhibit this process.[7][9] It has been shown to bind to helix 69 (H69) of the 23S rRNA on the 50S subunit, which is involved in intersubunit bridges, thereby stabilizing the 70S ribosome complex and preventing its dissociation.[9][10]
Interference with 30S Subunit Assembly
Beyond its effects on active ribosomes, neomycin has been demonstrated to inhibit the assembly of the 30S ribosomal subunit itself.[11][12] It is proposed that neomycin binds to a 21S assembly intermediate, stalling the maturation of the 30S subunit.[13][14] This dual mechanism of inhibiting both the function and the formation of the 30S subunit enhances its antibacterial efficacy.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of neomycin with the bacterial ribosome.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 for Protein Synthesis Inhibition | Escherichia coli | 3.6 µg/mL | [15] |
| Staphylococcus aureus | 2.5 µg/mL | [11] | |
| E. coli S30 extract in vitro translation | 50 ± 9 nM | [16] | |
| IC50 for 30S Subunit Assembly Inhibition | Escherichia coli | 7.2 µg/mL | [17] |
| Staphylococcus aureus | Equal to IC50 for translation inhibition | [11][18] | |
| Association Constant (Ka) for A-site RNA | In vitro | 10⁹ M⁻¹ | [1] |
Table 1: Quantitative analysis of Neomycin's inhibitory effects.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical relationships in neomycin's mechanism of action.
Caption: Neomycin's primary mechanism of action on the 30S ribosomal subunit.
Caption: Neomycin's inhibitory effects on ribosome assembly and recycling.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of neomycin on the 30S ribosomal subunit.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the direct binding of radiolabeled neomycin to 30S ribosomal subunits.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from E. coli
-
[³H]-Neomycin
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation vials and scintillation fluid
-
Filter apparatus
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain a fixed concentration of 30S ribosomal subunits (e.g., 1 µM) and varying concentrations of [³H]-Neomycin in Binding Buffer. Include a control with no ribosomes to determine non-specific binding.
-
Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Place a nitrocellulose filter on the filter apparatus and pre-wet it with Wash Buffer.
-
Apply the reaction mixture to the filter under gentle vacuum. Ribosomes and any bound [³H]-Neomycin will be retained on the filter, while unbound [³H]-Neomycin will pass through.
-
Wash the filter twice with 1 mL of ice-cold Wash Buffer to remove any remaining unbound antibiotic.
-
Carefully remove the filter and place it in a scintillation vial.
-
Add 5 mL of scintillation fluid to the vial and vortex briefly.
-
Measure the radioactivity using a scintillation counter.
-
Subtract the counts from the no-ribosome control to determine the specific binding.
-
Plot the amount of bound [³H]-Neomycin as a function of the free [³H]-Neomycin concentration to determine the dissociation constant (Kd).
Toeprinting Assay (Primer Extension Inhibition)
This assay is used to map the precise location of neomycin-induced ribosome stalling on an mRNA template.[19][20][21]
Materials:
-
In vitro transcription/translation system (e.g., PURExpress®)
-
DNA template encoding a specific mRNA with a downstream primer binding site
-
⁵'-radiolabeled DNA primer (complementary to the downstream site)
-
Reverse transcriptase
-
dNTPs
-
Neomycin at various concentrations
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Set up in vitro transcription/translation reactions containing the DNA template, the components of the transcription/translation system, and varying concentrations of neomycin. A control reaction without neomycin should be included.
-
Incubate the reactions at 37°C for a time sufficient to allow for the formation of stalled ribosome-mRNA complexes (e.g., 15-30 minutes).
-
Anneal the ⁵'-radiolabeled primer to the mRNA in each reaction by heating to 65°C for 5 minutes and then slowly cooling to room temperature.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-30 minutes. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a cDNA product of a specific length (the "toeprint").
-
Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
Visualize the gel using a phosphorimager or by exposing it to X-ray film. The position of the toeprint band relative to the sequencing ladder reveals the precise nucleotide at which the ribosome is stalled.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET allows for the real-time observation of conformational changes in the ribosome and the dynamics of tRNA movement in the presence of neomycin.[7][22][23]
Materials:
-
Purified ribosomes with fluorescently labeled components (e.g., Cy3-labeled ribosomal protein and Cy5-labeled tRNA)
-
Biotinylated mRNA for surface immobilization
-
Streptavidin-coated quartz slides
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and trolox)
-
Imaging buffer with appropriate salts and pH
-
Neomycin
Procedure:
-
Prepare the streptavidin-coated quartz slide and create flow cells.
-
Immobilize the biotinylated mRNA on the surface of the flow cell.
-
Introduce the fluorescently labeled ribosomes into the flow cell and allow them to bind to the immobilized mRNA, forming initiation complexes.
-
Wash away unbound ribosomes with imaging buffer.
-
Introduce the imaging buffer containing the oxygen scavenging system and, if desired, neomycin at a specific concentration.
-
Acquire data using the TIRF microscope, exciting the donor fluorophore (e.g., Cy3) and detecting the emission from both the donor and acceptor (e.g., Cy5) fluorophores over time.
-
Analyze the fluorescence intensity traces from individual molecules to calculate the FRET efficiency (E_FRET = I_acceptor / (I_donor + I_acceptor)).
-
Changes in FRET efficiency over time reflect conformational changes in the ribosome or the movement of tRNA. The presence of neomycin can be observed to alter the frequency, duration, and nature of these FRET states, providing insights into its effect on ribosomal dynamics.
Conclusion
Neomycin's mechanism of action on the 30S ribosomal subunit is a complex and multifaceted process. By binding to the 16S rRNA A-site, it induces codon misreading, inhibits tRNA translocation, and can also interfere with ribosome recycling and the assembly of new 30S subunits. This comprehensive disruption of protein synthesis underscores its potency as a bactericidal agent. The detailed understanding of these mechanisms, supported by quantitative data and advanced experimental techniques, is crucial for addressing the challenge of antibiotic resistance and for the rational design of new and improved antibacterial drugs that target the ribosome.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. Interaction of neomycin with ribosomes and ribosomal ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of neomycin-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the misreading induced by streptomycin and neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for aminoglycoside inhibition of bacterial ribosome recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Neomycin F in Streptomyces fradiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a broad-spectrum aminoglycoside antibiotic produced by Streptomyces fradiae, is a complex of several components, including neomycins B and C, and the minor component, neomycin F. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery involved. We delve into the key enzymatic steps, the roles of the neo gene cluster, and the relationship with the paromomycin biosynthesis pathway. This document also outlines detailed experimental protocols for key analytical techniques and presents available quantitative data on neomycin production. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of these complex processes.
Introduction
Neomycin has been a clinically significant antibiotic for decades, valued for its activity against a wide range of bacterial pathogens. The neomycin complex consists of multiple structurally related compounds, with neomycin B being the most active component. This compound, also known as paromomycin II, is a minor but integral part of this complex. Understanding the intricate biosynthetic pathway of this compound is crucial for endeavors in strain improvement, yield optimization, and the generation of novel aminoglycoside antibiotics through metabolic engineering. This guide synthesizes the current knowledge on the biosynthesis of this compound in Streptomyces fradiae, providing a technical resource for researchers in the field.
The Neomycin Biosynthetic Gene Cluster (neo)
The biosynthesis of neomycin in Streptomyces fradiae is orchestrated by a cluster of genes, designated as the neo gene cluster. This cluster contains the genetic blueprint for all the enzymes required for the synthesis of the neomycin components. Sequence analysis of the neo gene cluster has revealed 21 putative open reading frames (ORFs) with significant protein sequence similarity to genes involved in the biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides, such as butirosin, gentamicin, and kanamycin.[1] The cluster includes genes for the biosynthesis of the 2-DOS core, the sugar moieties, and the enzymes that assemble these components, as well as regulatory and resistance genes.
The Biosynthetic Pathway of this compound (Paromomycin II)
The biosynthesis of this compound is intricately linked to the pathways of the major neomycin components and paromomycin. The pathway can be broadly divided into three key stages: the formation of the 2-deoxystreptamine (2-DOS) core, the synthesis of the sugar precursors, and the sequential glycosylation and modification steps.
Formation of the 2-Deoxystreptamine (2-DOS) Core
The central scaffold of neomycin is the aminocyclitol, 2-deoxystreptamine (2-DOS). Its biosynthesis begins with D-glucose-6-phosphate and involves a series of enzymatic reactions catalyzed by enzymes encoded within the neo gene cluster.
Synthesis of Sugar Moieties
The sugar components of neomycin are derived from primary metabolism and are modified by enzymes encoded in the neo cluster. These sugars are then activated as nucleotide-diphosphate (NDP)-sugars for subsequent glycosylation reactions.
Assembly and Modification
The assembly of the neomycin molecule involves a series of glycosyltransferase reactions, where the sugar moieties are sequentially added to the 2-DOS core. This is followed by modification steps such as amination and deacetylation. The biosynthesis of this compound (Paromomycin II) is understood to diverge from the main neomycin pathway. Paromamine, an intermediate in the neomycin pathway, is a key precursor.
The complete biosynthetic pathway is illustrated in the following diagram:
Caption: Biosynthetic pathway of this compound.
Quantitative Data
While precise enzyme kinetic parameters (Km, kcat, Vmax) for the individual "Neo" enzymes are not extensively reported in the literature, several studies have provided quantitative data on neomycin production under various conditions and in different mutant strains. This data is crucial for understanding the overall efficiency of the pathway and for developing strategies for yield improvement.
| Strain/Condition | Neomycin Titer (U/mL or mg/L) | Fold Increase/Decrease | Reference |
| S. fradiae SF-2 (wild-type) | ~11,500 U/mL | - | [2] |
| S. fradiae SF-neoE (overexpression) | 15,810.8 U/mL | 1.37-fold increase | [2] |
| S. fradiae SF-neoE with 60 mM (NH₄)₂SO₄ | 17,399 U/mL | 1.51-fold increase | [2] |
| S. fradiae CGMCC 4.576 (wild-type) | 1282 mg/L | - | [3] |
| S. fradiae Sf/pKCZ03 (engineered) | ~1743 mg/L | 1.36-fold increase | [3] |
| Sf/pKCZ03 + 1 g/L N-acetyl-D-glucosamine | ~2077 mg/L | 1.62-fold increase vs WT | [3] |
| Sf/pKCZ03 + 5 g/L L-glutamine | ~2654 mg/L | 2.07-fold increase vs WT | [3] |
| S. fradiae Sf/pKCZ04 (engineered) | - | Neomycin C reduced from 19.1% to 12.7%; Neomycin B increased by ~13.1% | [4] |
| S. fradiae Sf6-2 (mutant) | 7780 U/mL | 1.45-fold increase vs WT | [5] |
| S. fradiae Sf6-2 (optimized medium) | 10,849 U/mL | 2-fold increase vs WT | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of neomycin biosynthesis.
Gene Knockout in Streptomyces fradiae using CRISPR/Cas9
The CRISPR/Cas9 system has been adapted for efficient genome editing in S. fradiae. This protocol outlines the general steps for gene deletion.[1][6][7]
Caption: CRISPR/Cas9 gene knockout workflow.
Protocol Details:
-
sgRNA Design: Design a 20-nucleotide guide RNA sequence targeting the gene to be deleted.
-
Donor DNA Construction: Amplify ~1.5 kb regions upstream and downstream of the target gene (homology arms) and clone them into the CRISPR/Cas9 vector.
-
Vector Construction: Ligate the sgRNA cassette and the donor DNA into the appropriate Streptomyces CRISPR/Cas9 vector.
-
Conjugation: Transform the final plasmid into E. coli S17-1 and then conjugate with S. fradiae spores on a suitable agar medium (e.g., MS agar).
-
Selection: Overlay the conjugation plate with antibiotics (apramycin for plasmid selection and nalidixic acid to counter-select E. coli).
-
Verification: Isolate genomic DNA from apramycin-resistant colonies and perform PCR using primers flanking the target gene to confirm the deletion.
Glycosyltransferase Activity Assay (General Protocol)
This protocol provides a general framework for assaying the activity of glycosyltransferases like Neo8 and Neo15. Specific conditions may need optimization for each enzyme.[8][9][10][11][12][13][14][15]
Caption: Glycosyltransferase assay workflow.
Reaction Mixture Example:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM Acceptor substrate
-
2 mM NDP-sugar donor
-
Purified glycosyltransferase enzyme
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a specific time (e.g., 30 minutes).
-
Terminate the reaction.
-
Analyze the formation of the glycosylated product using a suitable detection method.
Aminotransferase Activity Assay (General Protocol)
This protocol outlines a general method for measuring the activity of aminotransferases like Neo6 and NeoB, often involving a coupled-enzyme assay.[16][17][18][19][20][21][22][23][24]
Reaction Principle: The aminotransferase reaction produces glutamate. The glutamate is then used as a substrate by glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.
Reaction Mixture Example:
-
100 mM Tris-HCl, pH 8.0
-
10 mM Amino donor substrate (e.g., L-glutamine)
-
5 mM α-keto acid acceptor substrate
-
0.2 mM Pyridoxal-5'-phosphate (PLP)
-
1 mM NAD⁺
-
1 U/mL Glutamate dehydrogenase
-
Purified aminotransferase enzyme
Procedure:
-
Combine all reagents except the aminotransferase in a cuvette.
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the aminotransferase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation (ε = 6220 M⁻¹cm⁻¹).
Conclusion
The biosynthesis of this compound in Streptomyces fradiae is a complex process involving a dedicated set of enzymes encoded by the neo gene cluster. While the overall pathway is becoming clearer, significant gaps remain in our understanding of the specific enzymatic mechanisms and kinetics. The identification of this compound as paromomycin II highlights the close relationship between the neomycin and paromomycin biosynthetic pathways and opens up new avenues for combinatorial biosynthesis and the generation of novel aminoglycosides. Further detailed biochemical characterization of the "Neo" enzymes is essential to fully elucidate this intricate pathway and to enable the rational engineering of S. fradiae for enhanced production of desired neomycin components. The protocols and data presented in this guide provide a valuable resource for researchers working towards these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neomycins D, E and F: identity with paromamine, paromomycin I and paromomycin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted modifications of neomycin and paromomycin: Towards resistance-free antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 13. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 15. promega.co.uk [promega.co.uk]
- 16. Sequential measurement of aminotransferase activities by amperometric biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. elkbiotech.com [elkbiotech.com]
- 21. abcam.com [abcam.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. jiang.lab.westlake.edu.cn [jiang.lab.westlake.edu.cn]
Unveiling the Antiviral Potential of Neomycin: A Host-Directed Approach to Broad-Spectrum Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a well-established aminoglycoside antibiotic, has emerged as a potent modulator of the host's innate immune system, exhibiting broad-spectrum antiviral activity. This technical guide provides a comprehensive investigation into the antiviral properties of Neomycin, with a primary focus on its recently elucidated mechanism of action: the induction of interferon-stimulated genes (ISGs) through a Toll-like receptor 3 (TLR3)-dependent signaling pathway. This host-directed antiviral strategy has demonstrated efficacy against a range of respiratory viruses, including influenza A and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), in preclinical models. This document synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling cascade to serve as a valuable resource for the scientific community engaged in antiviral research and drug development.
Introduction
The global challenge of emerging and re-emerging viral infections necessitates the exploration of novel antiviral strategies. While traditional antiviral drugs directly target viral components, the rise of drug-resistant strains highlights the urgent need for alternative approaches. One such strategy is the modulation of the host's intrinsic antiviral defenses. Neomycin, a widely available and cost-effective aminoglycoside antibiotic, has recently been identified as a promising agent in this class.[1][2][3][4][5][6][7][8][9][10][11]
This whitepaper delves into the antiviral properties of Neomycin, moving beyond its well-documented antibacterial functions. The core of Neomycin's antiviral activity lies in its ability to stimulate a robust innate immune response, specifically by inducing the expression of a suite of interferon-stimulated genes (ISGs).[1][2][3][4][5][6][7][8][9][10] This host-directed mechanism confers broad-spectrum protection against various viral pathogens and is notably independent of the host's microbiota and conventional type I and III interferon signaling pathways.[1][2][3][4][9]
This guide will provide a detailed overview of the current understanding of Neomycin's antiviral effects, with a particular focus on Neomycin Sulfate, the form most commonly studied in this context. While the initial topic of interest was "Neomycin F" (a synonym for Paromomycin II), the available scientific literature on antiviral activity is predominantly centered on the Neomycin complex.
Mechanism of Action: A Host-Centered Antiviral Strategy
The primary antiviral mechanism of Neomycin is not a direct action on viral particles but rather the potentiation of the host's innate immune defenses. Topical or intranasal administration of Neomycin has been shown to trigger a significant upregulation of ISGs in mucosal tissues, creating an antiviral state that is effective against a variety of DNA and RNA viruses.[1][2][4][5][12]
Induction of Interferon-Stimulated Genes (ISGs)
Neomycin treatment leads to the rapid and robust expression of a wide array of ISGs, which are critical effector molecules in the host's antiviral response.[1][2][3][4][5][6][7][8][9][10] Studies in murine models have demonstrated that intranasal application of Neomycin significantly increases the expression of ISGs such as Isg15, Cxcl10, and Rsad2 in the nasal mucosa.[10] This induction of an antiviral state has been shown to be independent of the commensal microbiota, as demonstrated in germ-free mice, and does not rely on the canonical type I or type III interferon receptor signaling pathways.[1][2][3][4][9]
The TLR3-TRIF-IRF3/7 Signaling Pathway
The induction of ISGs by Neomycin is mediated by the Toll-like receptor 3 (TLR3) signaling pathway.[4][12] TLR3, typically activated by viral double-stranded RNA (dsRNA), recognizes a molecular pattern associated with Neomycin administration, initiating a downstream signaling cascade. This cascade is dependent on the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein.[4][12] Upon activation, TRIF recruits and activates the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7), which are key regulators of ISG expression.[4][12]
Quantitative Data on Antiviral Efficacy
The antiviral activity of Neomycin has been evaluated against several viruses in both in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vivo Efficacy of Neomycin Against Respiratory Viruses
| Virus Strain | Animal Model | Neomycin Formulation & Dose | Administration Route | Key Findings | Reference |
| Influenza A virus (H1N1) | Mice | Neomycin Sulfate (2 mg/mouse) | Intranasal | Significantly increased survival rates and reduced viral load in the lungs. | [3][5] |
| SARS-CoV-2 (WA1/2020) | K18-hACE2 Mice | Neomycin Sulfate (0.2 mg or 2 mg/mouse) | Intranasal (Prophylactic & Therapeutic) | Dose-dependent reduction in weight loss, increased survival, and decreased viral load in nasal turbinates. | [10] |
| SARS-CoV-2 (Omicron variants) | K18-hACE2 Mice | Neomycin Sulfate (2 mg/mouse) | Intranasal | Significantly lower levels of SARS-CoV-2 vRNA in nasal tissues. | [10] |
| SARS-CoV-2 | Syrian Hamsters | Neomycin Sulfate (5 mg/hamster) | Intranasal | Mitigated contact transmission of the virus. | [5] |
Table 2: In Vitro Antiviral Activity of Neomycin
| Virus | Cell Line | Neomycin Concentration | Assay | % Inhibition / Effect | Reference |
| Foot and Mouth Disease Virus (FMDV) | BHK-21 | ≥ 200 mg/L | Cytopathic Effect (CPE) Inhibition | Inhibition of CPE | [13] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Not specified | Plaque Reduction | Inhibition of very early stages of infection | [13] |
| Zika Virus (ZIKV) | Human vaginal epithelial cells | Not specified | Viral Titer Reduction | Reduced viral replication | [1][12] |
Note: Specific IC50 and EC50 values for Neomycin against these viruses are not consistently reported in the reviewed literature. The data presented reflects the reported outcomes in the respective studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Neomycin's antiviral properties.
In Vivo Murine Model of Respiratory Virus Infection
Objective: To evaluate the prophylactic and therapeutic efficacy of intranasally administered Neomycin against influenza A and SARS-CoV-2 infection in mice.
Materials:
-
Specific pathogen-free K18-hACE2 transgenic mice or C57BL/6 mice.
-
Neomycin Sulfate (Sigma-Aldrich).
-
Phosphate-buffered saline (PBS), sterile.
-
Influenza A virus (e.g., A/PR/8/34 H1N1) or SARS-CoV-2 (e.g., WA1/2020 or Omicron variants).
-
Isoflurane for anesthesia.
-
P20 micropipette and sterile tips.
Procedure:
-
Animal Acclimatization: House mice in a BSL-2 or BSL-3 facility (as appropriate for the virus) for at least one week prior to the experiment.
-
Neomycin Preparation: Prepare a stock solution of Neomycin Sulfate in sterile PBS at the desired concentration (e.g., 20 mg/mL for a 2 mg dose in 100 µL).
-
Intranasal Administration:
-
Lightly anesthetize the mice using isoflurane.
-
Hold the mouse in a supine position.
-
Using a P20 micropipette, gently administer 10-20 µL of the Neomycin solution or PBS (vehicle control) into each nostril.
-
For prophylactic studies, administer Neomycin 24 hours prior to viral challenge.
-
For therapeutic studies, administer Neomycin at a specified time point (e.g., 4 hours) post-infection.
-
-
Viral Challenge:
-
Anesthetize the mice with isoflurane.
-
Infect the mice intranasally with a predetermined lethal or sub-lethal dose of the virus in a small volume (e.g., 20-30 µL).
-
-
Monitoring:
-
Monitor the mice daily for weight loss and signs of morbidity for up to 14 days post-infection.
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Viral Load Quantification:
-
At selected time points post-infection (e.g., day 2 or 4), euthanize a subset of mice.
-
Collect nasal turbinates and/or lung tissue.
-
Homogenize the tissues and extract viral RNA for quantification by RT-qPCR or perform plaque assays to determine infectious virus titers.
-
Plaque Reduction Assay
Objective: To determine the ability of Neomycin to inhibit viral replication in vitro.
Materials:
-
Susceptible cell line (e.g., Vero cells for HSV-1, MDCK cells for influenza).
-
96-well cell culture plates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Virus stock of known titer.
-
Neomycin Sulfate solutions at various concentrations.
-
Overlay medium (e.g., 1.2% methylcellulose in growth medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate cell line to form a confluent monolayer overnight.
-
Virus-Neomycin Incubation: In a separate plate, serially dilute Neomycin in serum-free medium. Add a constant amount of virus to each dilution and incubate for 1 hour at 37°C to allow for neutralization.
-
Infection: Remove the growth medium from the cell monolayer and wash with PBS. Add the virus-Neomycin mixtures to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting:
-
Remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each Neomycin concentration compared to the virus-only control. The IC50 value can be determined by plotting the percentage of inhibition against the Neomycin concentration.
RT-qPCR for ISG Expression
Objective: To quantify the expression of interferon-stimulated genes in response to Neomycin treatment.
Materials:
-
Nasal turbinate tissue from Neomycin-treated and control mice.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target ISGs (e.g., Isg15, Cxcl10, Rsad2) and a housekeeping gene (e.g., Gapdh).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the nasal turbinate tissue according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the master mix, primers, and cDNA.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in Neomycin-treated samples relative to control samples using the 2-ΔΔCt method.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the antiviral properties of Neomycin in a preclinical setting.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the antiviral potential of Neomycin, mediated through a novel, host-directed mechanism of ISG induction. This broad-spectrum antiviral activity, demonstrated against clinically relevant respiratory viruses, positions Neomycin as a candidate for repurposing, particularly for prophylactic and early therapeutic interventions. The low cost and wide availability of Neomycin further enhance its potential for global health applications.
Future research should focus on several key areas:
-
Elucidation of the precise molecular interaction between Neomycin and TLR3 that initiates the signaling cascade.
-
Comprehensive in vivo studies across a wider range of viral pathogens to determine the full spectrum of Neomycin's antiviral activity.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods for maximal efficacy and safety.
-
Clinical trials in humans to evaluate the safety and efficacy of intranasal Neomycin for the prevention and treatment of respiratory viral infections.
References
- 1. Topical application of aminoglycoside antibiotics enhances host resistance to viral infections in a microbiota-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jwatch.org [jwatch.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. sitesv2.anses.fr [sitesv2.anses.fr]
- 10. drugs.com [drugs.com]
- 11. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical application of aminoglycoside antibiotics enhances host resistance to viral infections in a microbiota-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional interaction of neomycin B and related antibiotics with 30S and 50S ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Neomycin F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Neomycin F, a minor component of the neomycin complex. Due to the scarcity of specific data for this compound, this guide also covers the analysis of the neomycin complex as a whole, with a focus on techniques applicable to the structural elucidation of its individual components.
Introduction to the Neomycin Complex
Neomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. The commercially available form, neomycin sulfate, is a complex mixture of several related compounds, with Neomycin B being the most abundant and biologically active component. Other components include Neomycin A (neamine), and Neomycin C. This compound is a minor component of this complex.[1]
The structural similarity of the neomycin components presents a significant challenge for their separation and individual analysis. Therefore, a comprehensive spectroscopic approach is essential for the characterization of the complex and the identification of its minor constituents like this compound.
Separation of Neomycin Components
The analysis of this compound necessitates its separation from the other components of the neomycin complex. Various chromatographic techniques have been employed for this purpose. Early methods utilized paper chromatography with solvent systems like methyl ethyl ketone-tert-butyl alcohol-methanol-6.5 N NH4OH to separate Neomycin B, C, and neamine.[2][3] More advanced methods involve high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), which allows for the separation and identification of the individual components in a single run.[4][5] Ion-exchange chromatography has also been described in patents as a method for separating neomycin B and C.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the analysis of the neomycin complex, providing valuable information on the molecular weight and structure of its components.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A common approach for the analysis of neomycin involves hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS).
-
Sample Preparation: Samples are typically prepared by solid-phase extraction (SPE) to remove interfering substances.[4][8]
-
Chromatography: Separation is achieved on a HILIC column with a gradient elution.[4]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Tandem mass spectrometry (MS/MS) is used for the detection and structural elucidation of the separated components.[4]
Data Presentation
| Component | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| Neomycin B | C23H46N6O13 | 614.6 | 615.3 | 455, 323, 293, 161 |
| Neomycin C | C23H46N6O13 | 614.6 | 615.3 | - |
| This compound | C23H45N5O14 | 615.6 | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of the neomycin components. However, due to the complexity of the mixture and the low abundance of this compound, obtaining a clean NMR spectrum for this specific component is challenging and has not been reported in the reviewed literature. The following information pertains to the analysis of the major components of the neomycin complex.
Experimental Protocols
-
Sample Preparation: Samples of the neomycin complex are dissolved in a suitable deuterated solvent, typically D2O.
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve the necessary resolution.
-
Experiments: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) are performed for complete structural assignment.
Data Presentation
Detailed ¹H and ¹³C NMR chemical shift data for Neomycin B and C have been published.[10] Due to the lack of isolated this compound, specific NMR data for this component is not available. The structural differences in this compound, particularly in one of the sugar moieties, would be expected to result in distinct chemical shifts for the protons and carbons in that part of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of neomycin sulfate is characterized by broad absorption bands corresponding to O-H and N-H stretching, as well as C-O and C-N stretching vibrations.
Experimental Protocols
-
Sample Preparation: The sample is typically prepared as a mineral oil mull or a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Presentation
| Functional Group | Wavenumber (cm⁻¹) |
| O-H / N-H stretch | 3600-3200 (broad) |
| C-H stretch | 2950-2850 |
| C-O stretch | 1150-1000 |
| C-N stretch | 1250-1020 |
Note: This is a generalized IR data for the neomycin complex. The IR spectrum of this compound is expected to be very similar to that of the other components due to the presence of the same primary functional groups.
UV-Visible (UV-Vis) Spectroscopy
Neomycin and its components lack a significant chromophore, and therefore, they do not exhibit strong absorbance in the UV-Vis region.[11] Direct UV-Vis spectrophotometry is not a suitable method for the quantitative determination of neomycin.[11] However, indirect methods have been developed, such as forming a complex with metal ions (e.g., Cu²⁺) that can be detected spectrophotometrically.[11]
Specific Analysis of this compound
As a minor component, the spectroscopic analysis of this compound is challenging. The most definitive data available is from mass spectrometry.
-
Molecular Formula: C23H45N5O14[12]
-
Molecular Weight: 615.6 g/mol [12]
-
Mass Spectrometry: A study on the impurities of neomycin sulfate shows a combined MS/MS spectrum for Neomycin E and F.[9] This indicates that these two components often co-elute in chromatographic separations. Further development of chromatographic methods is needed to isolate this compound for more detailed spectroscopic characterization.
Visualizations
Experimental Workflow
Caption: Workflow for the separation and spectroscopic analysis of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound highlighting key functional groups.
Conclusion
The spectroscopic analysis of this compound is intrinsically linked to the analysis of the entire neomycin complex. While mass spectrometry has confirmed its molecular formula and weight, a complete spectroscopic characterization (NMR, IR) of isolated this compound is not yet available in the scientific literature. Future research should focus on the development of advanced separation techniques to obtain pure this compound, which will enable its full spectroscopic elucidation and a better understanding of its biological activity and potential impurities in neomycin-based pharmaceutical products.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. Separation and quantitation of neomycins as free base by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Quantitation of Neomycins as Free Base by Paper Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of neomycin by LC-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. US3062807A - Separation of neomycins - Google Patents [patents.google.com]
- 7. US3329566A - Process for separating neomycin b from neomycin c - Google Patents [patents.google.com]
- 8. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C23H45N5O14 | CID 3040200 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Neomycin with Nucleic Acid Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, has long been recognized for its potent antibacterial activity, which stems from its ability to bind to the A-site of the 16S ribosomal RNA (rRNA) in bacteria, leading to protein synthesis inhibition.[1] However, the therapeutic landscape of neomycin and its analogs extends far beyond its antibacterial properties, with a growing body of research highlighting its diverse and specific interactions with a range of nucleic acid structures. This technical guide provides an in-depth exploration of the binding of neomycin, with a primary focus on its most active component, Neomycin B, to various DNA and RNA structures, including triple helices, G-quadruplexes, and viral RNA elements. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used to elucidate them, and visualize the underlying molecular mechanisms.
Neomycin: A Versatile Nucleic Acid Binder
Commercial neomycin is a mixture of related compounds, with Neomycin B (also known as framycetin) being the most active component.[2] Its structure, rich in amino groups, confers a polycationic nature at physiological pH, driving its initial electrostatic attraction to the negatively charged phosphate backbone of nucleic acids. However, the specificity and high affinity of its interactions are dictated by a combination of factors, including shape complementarity, hydrogen bonding, and the unique structural features of the target nucleic acid.[3]
Quantitative Analysis of Neomycin-Nucleic Acid Interactions
The affinity of neomycin for various nucleic acid structures has been quantified using a range of biophysical techniques. The following tables summarize key binding and thermodynamic parameters from published studies, providing a comparative overview of neomycin's interaction with different nucleic acid targets.
Table 1: Binding Affinity of Neomycin B for Various Nucleic Acid Structures
| Nucleic Acid Target | Structure Type | Method | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, µM) | Reference(s) |
| d(TG₄T) G-quadruplex | Parallel G-quadruplex | ITC | 0.48-2.33 x 10⁸ (Site 1) | - | [4] |
| 1.07-11.70 x 10⁵ (Site 2) | - | [4] | |||
| d(UG₄T) G-quadruplex | Parallel G-quadruplex | ITC | 0.60–11.80 x 10⁶ | - | [4] |
| Oxytricha Nova G-quadruplex | Antiparallel G-quadruplex | FID | 1.01 ± 0.03 x 10⁷ | - | [5] |
| ITC | ~ 10⁵ | - | [3] | ||
| HIV-1 Rev Responsive Element (RRE) | RNA hairpin | Fluorescence | - | 0.24 ± 0.040 (Non-inhibitory site) | [6] |
| - | 1.8 ± 0.8 (Competitive site) | [6] | |||
| - | ≥ 40 (Non-specific site) | [6] | |||
| 16S rRNA A-site model | RNA hairpin | ITC | - | - | [1][7] |
| poly(dA)·2poly(dT) | DNA triplex | UV Thermal Analysis | - | - | [8] |
| poly(rA)·2poly(rU) | RNA triplex | UV Thermal Analysis | - | - | [8] |
Table 2: Thermodynamic Parameters of Neomycin B Binding to Nucleic Acids
| Nucleic Acid Target | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference(s) |
| d(TG₄T) G-quadruplex (Site 1) | ITC | - | - | - | ~0.5 | [4] |
| d(TG₄T) G-quadruplex (Site 2) | ITC | - | - | - | ~1.5 | [4] |
| d(UG₄T) G-quadruplex | ITC | - | - | - | ~2.0 | [4] |
| 16S rRNA A-site model (pH 6.0) | ITC | -9.6 | - | - | 3 | [7] |
| 16S rRNA A-site model (pH 7.0) | ITC | -20.0 | - | - | 3 | [7] |
| R23 RNA Aptamer (High affinity site) | ITC | - | - | - | 1 | [9] |
| R23 RNA Aptamer (Low affinity site) | ITC | - | - | - | 2 | [9] |
Key Interactions with Specific Nucleic Acid Structures
Ribosomal RNA (rRNA)
The canonical target of neomycin is the A-site of the 16S rRNA in bacteria. This interaction is characterized by high affinity and specificity, driven by hydrogen bonds between the amino groups of neomycin and the bases of the RNA, as well as electrostatic interactions.[1][7] This binding event disrupts the decoding process of protein synthesis, leading to bacterial cell death.
G-Quadruplexes
Neomycin has been shown to bind to G-quadruplex structures, which are four-stranded DNA or RNA structures formed in guanine-rich sequences. These structures are implicated in various cellular processes, including telomere maintenance and gene regulation, making them attractive drug targets. Neomycin's affinity for G-quadruplexes can be quite high, with association constants reaching up to 10⁸ M⁻¹.[4] The binding is influenced by the specific G-quadruplex topology (parallel vs. antiparallel) and the surrounding ionic conditions.[4][5]
HIV-1 Rev Responsive Element (RRE)
The HIV-1 Rev protein plays a crucial role in the viral life cycle by binding to the Rev Responsive Element (RRE), an RNA structure within the viral genome, to facilitate the export of unspliced and partially spliced viral mRNAs from the nucleus. Neomycin has been demonstrated to bind to the RRE and competitively inhibit the binding of the Rev protein, thereby disrupting the viral life cycle.[6][10] Studies have identified multiple binding sites for neomycin on the RRE with varying affinities.[6]
DNA and RNA Triple Helices
Neomycin has been found to be a potent stabilizer of both DNA and RNA triple helices.[8] It selectively binds to the triplex structure with minimal effect on the corresponding duplex, a selectivity that surpasses many intercalating drugs.[8] This stabilization is thought to be a result of neomycin's shape and charge complementarity to the major groove of the triplex.
Experimental Protocols for Studying Neomycin-Nucleic Acid Interactions
A variety of biophysical techniques are employed to characterize the interaction between neomycin and nucleic acids. Below are detailed overviews of the methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand (neomycin) to a macromolecule (nucleic acid). This allows for the determination of the binding affinity (K_a), stoichiometry (n), and entropy (ΔS) of the interaction in a single experiment.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the target nucleic acid (e.g., 10-50 µM) and a solution of neomycin (e.g., 100-500 µM) in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 10 mM sodium cacodylate, 100 mM KCl, and 0.5 mM EDTA, with the pH adjusted as required for the specific interaction being studied.
-
Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Equilibrate the instrument at the desired temperature (e.g., 25 °C).
-
Load the nucleic acid solution into the sample cell and the neomycin solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the neomycin solution into the nucleic acid solution while continuously monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of neomycin to nucleic acid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
UV Thermal Denaturation (Melting) Studies
Principle: This technique monitors the change in absorbance of a nucleic acid solution at a specific wavelength (typically 260 nm) as the temperature is increased. The binding of a ligand like neomycin stabilizes the nucleic acid structure, leading to an increase in its melting temperature (T_m).
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the nucleic acid (e.g., 1-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in the absence and presence of varying concentrations of neomycin.
-
-
Instrumentation and Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Use quartz cuvettes with a defined path length (e.g., 1 cm).
-
-
Measurement:
-
Monitor the absorbance of each sample at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5 °C/min).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (T_m) is determined as the temperature at the midpoint of the transition, which can be found from the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔT_m) in the presence of neomycin provides a measure of the stabilization of the nucleic acid structure.
-
Fluorescence Spectroscopy (Fluorescent Intercalator Displacement Assay)
Principle: This assay is an indirect method to determine the binding affinity of a non-fluorescent ligand like neomycin. It relies on the displacement of a fluorescent probe that is bound to the nucleic acid. The displacement of the probe by neomycin leads to a decrease in the fluorescence signal, which is proportional to the binding affinity of neomycin.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the nucleic acid and a fluorescent probe (e.g., thiazole orange or ethidium bromide) in a suitable buffer. The concentrations should be chosen such that there is a significant fluorescence signal upon probe binding.
-
-
Instrumentation and Setup:
-
Use a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Titration:
-
Measure the initial fluorescence of the nucleic acid-probe complex.
-
Add increasing concentrations of neomycin to the solution and measure the fluorescence after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the neomycin concentration.
-
The data can be fitted to a competitive binding model to determine the binding affinity (K_d or IC₅₀) of neomycin for the nucleic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides high-resolution structural information about molecules in solution. By observing changes in the chemical shifts and nuclear Overhauser effects (NOEs) of the nucleic acid and/or neomycin upon complex formation, the binding site and the conformation of the complex can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare highly pure and concentrated samples of the nucleic acid (and isotopically labeled samples if necessary) and neomycin in a suitable NMR buffer (e.g., containing D₂O).
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) of the free nucleic acid, free neomycin, and the complex at various molar ratios.
-
-
Data Analysis:
-
Analyze the changes in chemical shifts of the nucleic acid and neomycin protons upon titration to identify the residues involved in the interaction.
-
Use NOESY spectra to identify through-space interactions between protons of the nucleic acid and neomycin, which provides distance constraints for structural modeling.
-
These data are then used to calculate a high-resolution 3D structure of the neomycin-nucleic acid complex.
-
Visualizing the Mechanisms of Interaction
Graphviz diagrams are used below to illustrate key signaling pathways and experimental workflows related to neomycin's interaction with nucleic acids.
Neomycin-Sensing Riboswitch Mechanism
A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by the mRNA. Neomycin can act as a ligand for certain synthetic riboswitches, controlling gene expression.
Caption: Mechanism of a neomycin-sensing riboswitch.
Experimental Workflow for Characterizing Neomycin-RNA Interaction
This workflow outlines the typical steps involved in studying the binding of neomycin to a specific RNA target.
Caption: Workflow for neomycin-RNA interaction studies.
Inhibition of HIV-1 Rev-RRE Interaction by Neomycin
This diagram illustrates the mechanism by which neomycin can inhibit the function of the HIV-1 Rev protein.
Caption: Neomycin's inhibition of the HIV-1 Rev-RRE pathway.
Conclusion and Future Directions
The interaction of neomycin with nucleic acids is a rich and complex field with significant implications for drug development. Its ability to selectively recognize and bind to diverse structures beyond its primary ribosomal target opens up avenues for the design of novel therapeutic agents targeting a range of diseases, from viral infections to cancer. The data and methodologies presented in this guide provide a foundation for researchers to further explore and exploit the unique properties of neomycin and its derivatives. Future research will likely focus on improving the specificity and reducing the toxicity of neomycin-based compounds through medicinal chemistry efforts, as well as identifying new nucleic acid targets for this versatile molecule. The continued application of advanced biophysical and structural biology techniques will be crucial in unraveling the finer details of these interactions and guiding the rational design of the next generation of nucleic acid-targeting drugs.
References
- 1. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 3. Aminoglycoside binding to Oxytricha Nova Telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel G-quadruplex recognition by neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Dependent Dual Recognition of a G-quadruplex DNA With Neomycin-Intercalator Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Neomycin and Rev Peptide Binding to the Rev Responsive Element of HIV-1 as Determined by Fluorescence and NMR Spectroscopy | NIST [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminoglycoside-nucleic acid interactions: remarkable stabilization of DNA and RNA triple helices by neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition of a cognate RNA aptamer by neomycin B: quantitative evaluation of hydrogen bonding and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of dimeric aminoglycosides to the HIV-1 rev responsive element (RRE) RNA construct - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neomycin B and C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae. The complex consists of several components, with Neomycin B (also known as Framycetin) and its stereoisomer Neomycin C being the most biologically active. While a minor component designated Neomycin F (Paromomycin II) exists, the pharmacological activity of the neomycin complex is primarily attributed to Neomycin B and C. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of these key active components, with a focus on quantitative data, detailed experimental methodologies, and relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of neomycin is characterized by poor absorption from the gastrointestinal tract and rapid excretion of the absorbed fraction via the kidneys.
Absorption
Oral administration of neomycin results in minimal systemic absorption, with approximately 3% of the dose being absorbed.[1] However, absorption can be significantly increased in the presence of gastrointestinal inflammation or ulceration.[2][3] Following a single 4-gram oral dose in healthy adults, peak plasma concentrations ranging from 2.5 to 6.1 µg/mL were observed between 1 and 4 hours post-administration.[4]
Topical application of neomycin can also lead to systemic absorption, particularly when applied to large or damaged skin areas.
Distribution
The small fraction of neomycin that is absorbed is rapidly distributed into the tissues.[2][3] The protein binding of neomycin is low, ranging from 0% to 30%.[2][3] There is limited information available regarding the specific volume of distribution in humans.[5]
Metabolism
Neomycin undergoes negligible metabolism in the body.[2][6]
Excretion
The majority of an oral dose of neomycin (approximately 97%) is excreted unchanged in the feces.[6][7][8] The small absorbed fraction is primarily eliminated by the kidneys.[2][6] The elimination half-life of the absorbed drug is approximately 2 to 3 hours.[3][9]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for neomycin. It is important to note that human data for oral administration is limited, and much of the detailed quantitative data comes from studies in swine.
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Bioavailability | ~3% | Human | Oral | [1] |
| 4.84% ± 0.03% | Swine | Oral | [10] | |
| Peak Plasma Concentration (Cmax) | 2.5–6.1 µg/mL | Human | Oral (4g dose) | [4] |
| 0.11 ± 0.07 µg/mL | Swine | Oral (15 mg/kg) | [10] | |
| 15.80 ± 1.32 µg/mL | Swine | Intravenous (15 mg/kg) | [10] | |
| Time to Peak Plasma Concentration (Tmax) | 1–4 hours | Human | Oral (4g dose) | [4] |
| 1.92 ± 0.97 hours | Swine | Oral (15 mg/kg) | [10] | |
| 0.30 ± 0.38 hours | Swine | Intravenous (15 mg/kg) | [10] | |
| Elimination Half-life (t½) | 2–3 hours | Human | Systemic | [3][9] |
| 12.43 ± 7.63 hours | Swine | Oral (15 mg/kg) | [10] | |
| 5.87 ± 1.12 hours | Swine | Intravenous (15 mg/kg) | [10] | |
| Protein Binding | 0–30% | Human | - | [2][3] |
Pharmacodynamics
The bactericidal activity of neomycin is primarily achieved through the inhibition of bacterial protein synthesis.
Mechanism of Action
Neomycin, like other aminoglycosides, targets the bacterial ribosome. It binds to the 30S ribosomal subunit, which leads to a misreading of the mRNA codon and the subsequent incorporation of incorrect amino acids into the growing polypeptide chain.[3][9] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death. The duration of bactericidal activity following oral administration can persist for 48 to 72 hours.[2][3]
Caption: Mechanism of action of Neomycin.
Spectrum of Activity
Neomycin is effective against a range of Gram-negative bacteria and some Gram-positive bacteria. It is particularly active against enteric bacteria.
Quantitative Pharmacodynamic Data (Minimum Inhibitory Concentrations - MICs)
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for neomycin against several common bacterial pathogens. MIC values can vary depending on the specific strain and the testing methodology used.
| Organism | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 1 | [5] |
| Staphylococcus aureus (Methicillin-resistant) | 0.25 - >128 | [5][9] |
| Pseudomonas aeruginosa | 4 - >2048 | [1][6] |
| Escherichia coli | <8 | |
| Klebsiella pneumoniae | No specific data found |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of antimicrobial agents. The following sections provide representative methodologies for key experiments.
Pharmacokinetic Analysis: Determination of Neomycin in Plasma using LC-MS/MS
This protocol describes a general method for quantifying neomycin concentrations in plasma samples, a critical component of pharmacokinetic studies.
Caption: Workflow for pharmacokinetic analysis.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the neomycin from the cartridge using a stronger organic solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid and an ion-pairing agent like heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for neomycin.
-
Precursor > Product Ion Transition: The exact m/z values will depend on the specific component of neomycin being analyzed (e.g., Neomycin B).
-
3. Data Analysis:
-
A calibration curve is constructed by analyzing standards of known neomycin concentrations.
-
The concentration of neomycin in the plasma samples is determined by comparing their peak areas to the calibration curve.
Pharmacodynamic Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method to determine the MIC of neomycin against a bacterial isolate.
Caption: Workflow for MIC determination.
1. Preparation of Neomycin Dilutions:
-
Prepare a stock solution of neomycin sulfate in a suitable solvent (e.g., sterile water).
-
Perform a series of two-fold serial dilutions of the neomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the neomycin dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (bacteria in broth without neomycin) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of neomycin that completely inhibits visible growth of the bacterium.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of the active components of neomycin, with a focus on Neomycin B and C. The provided quantitative data, while highlighting some gaps in human pharmacokinetic studies, offers valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a foundation for conducting further studies to elucidate the complete pharmacological profile of this important aminoglycoside antibiotic. A thorough understanding of these parameters is essential for the safe and effective use of neomycin in clinical practice and for the development of new therapeutic applications.
References
- 1. karger.com [karger.com]
- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 6. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdr.net [pdr.net]
- 8. Neomycin Sulfate (Neomycin Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Antimicrobial Ointments and Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neomycin F's Induction of Interferon-Stimulated Genes: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental validation, and therapeutic potential of Neomycin F in stimulating innate antiviral immunity.
Introduction
Recent scientific investigations have unveiled a novel, non-antibiotic function of the aminoglycoside antibiotic this compound: the induction of a robust innate immune response through the upregulation of interferon-stimulated genes (ISGs). This discovery positions this compound as a promising candidate for a host-directed, broad-spectrum antiviral therapeutic. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound-mediated ISG induction, intended for researchers, scientists, and drug development professionals. The guide details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols utilized to elucidate this phenomenon.
Mechanism of Action: A Novel Pathway to Antiviral Immunity
This compound's ability to induce ISGs appears to be independent of its well-established antibacterial activity, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Instead, intranasal administration of this compound triggers a direct stimulation of the innate immune system in the mucosal epithelium.[3][4]
Key characteristics of this mechanism include:
-
Microbiota-Independence: The induction of ISGs by this compound is not reliant on the presence of commensal microbiota, suggesting a direct interaction with host cells.[3][5]
-
Independence from Conventional Interferon Signaling: Studies have shown that this compound-mediated ISG induction can occur in the absence of signaling through Type I (IFNAR) and Type III (IFNLR) interferon receptors.[3] This points towards a novel or redundant signaling cascade that bypasses the canonical interferon feedback loop.
The leading hypothesis for the underlying signaling pathway involves the activation of Toll-like Receptor 3 (TLR3).
The TLR3-TRIF Signaling Cascade
While TLR3 is classically recognized as a sensor for double-stranded RNA (dsRNA), evidence suggests that this compound can activate this pathway. The proposed signaling cascade is as follows:
-
TLR3 Activation: this compound is thought to interact with and activate TLR3 located in the endosomes of mucosal epithelial cells and dendritic cells. The precise molecular mechanism of this interaction is still under investigation, but it is hypothesized that this compound may mimic a TLR3 ligand or induce a conformational change in the receptor.
-
TRIF Recruitment: Upon activation, TLR3 recruits the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF).
-
TBK1 and IKKε Activation: TRIF then serves as a scaffold to activate downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
-
IRF3/7 Phosphorylation and Nuclear Translocation: TBK1 and IKKε phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7. This phosphorylation event leads to their dimerization and translocation into the nucleus.
-
ISG Transcription: In the nucleus, phosphorylated IRF3/7 bind to interferon-stimulated response elements (ISREs) in the promoters of a wide range of ISGs, initiating their transcription.
The activation of this pathway results in the production of a suite of antiviral effector proteins that can inhibit various stages of the viral life cycle.
Quantitative Data on this compound-Induced ISG Expression and Antiviral Efficacy
The following tables summarize the quantitative findings from preclinical studies investigating the effects of intranasal this compound administration.
Table 1: In Vivo Induction of Interferon-Stimulated Genes by this compound in Murine Nasal Turbinates
| Gene | Fold Change (Day 1 post-treatment) | Fold Change (Day 3 post-treatment) | Fold Change (Day 5 post-treatment) | Fold Change (Day 7 post-treatment) |
| Irf7 | ~150 | ~20 | ~10 | ~5 |
| Isg15 | ~120 | ~15 | ~8 | ~4 |
| Usp18 | ~40 | ~8 | ~5 | ~3 |
| Cxcl10 | ~30 | ~5 | ~3 | ~2 |
| Rsad2 | ~100 | ~10 | ~6 | ~3 |
| Mx1 | ~80 | ~12 | ~7 | ~4 |
Data represents the mean fold change in mRNA expression relative to vehicle-treated controls as determined by RT-qPCR.[3] Data is approximated from graphical representations in the source publication.
Table 2: Antiviral Efficacy of this compound Against Respiratory Viruses in Animal Models
| Virus | Animal Model | Treatment Regimen | Outcome Measure | Result |
| SARS-CoV-2 | K18-hACE2 Mice | 2 mg Neomycin, 24 hours post-infection | Survival Rate | Increased survival compared to vehicle control.[3] |
| SARS-CoV-2 | K18-hACE2 Mice | 2 mg Neomycin, 24 hours pre-infection | Viral Titer in Nasal Turbinates (2 DPI) | Significant reduction in viral titer.[3] |
| Influenza A (hvPR8) | Mx1 Congenic Mice | 2 mg Neomycin, 24 hours pre-infection | Viral Titer in Nasal Turbinates and Lungs (2 DPI) | Significant reduction in viral titer in both tissues.[3] |
| SARS-CoV-2 | Syrian Hamsters | 2 mg Neomycin, daily post-contact with infected hamster | Viral RNA in Nasal Wash (2, 4, 6 DPI) | Significant reduction in viral RNA at all time points.[3] |
DPI: Days Post-Infection
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and ISG induction.
Protocol 1: Intranasal Administration of this compound in Mice
Objective: To induce ISG expression in the nasal mucosa of mice.
Materials:
-
Neomycin sulfate (Sigma-Aldrich)
-
Sterile PBS
-
C57BL/6J mice (or other appropriate strain)
-
Calibrated micropipette and sterile tips
-
Isoflurane and anesthesia chamber
Procedure:
-
Prepare a 200 mg/mL stock solution of Neomycin sulfate in sterile PBS.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 20 mg/mL for a 2 mg dose in 100 µL).
-
Anesthetize the mice using isoflurane.
-
Once anesthetized, position the mouse on its back with its head tilted slightly upwards.
-
Using a calibrated micropipette, carefully administer 10 µL of the Neomycin solution into each nostril, allowing the mouse to inhale the liquid between administrations.
-
Monitor the mice until they have fully recovered from anesthesia.
-
At the desired time points post-administration (e.g., 1, 3, 5, or 7 days), euthanize the mice and collect the nasal turbinates for analysis.
Protocol 2: RNA Extraction and RT-qPCR for ISG Expression Analysis
Objective: To quantify the expression levels of ISGs in murine nasal turbinates.
Materials:
-
Collected nasal turbinates
-
TRIzol reagent (or similar RNA extraction kit)
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target ISGs (e.g., Irf7, Isg15, Usp18, Cxcl10, Rsad2, Mx1) and a housekeeping gene (e.g., Gapdh, Hprt)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize the nasal turbinate tissue in TRIzol reagent.
-
Add chloroform, vortex, and centrifuge to separate the phases.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target ISG or housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control group, normalized to the housekeeping gene.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visually represent the key processes described in this guide.
Conclusion and Future Directions
The discovery of this compound's ability to induce ISG expression opens up a new avenue for the development of host-directed antiviral therapies. Its broad-spectrum potential, generic availability, and novel mechanism of action make it an attractive candidate for further research and clinical development. Future studies should focus on elucidating the precise molecular interaction between this compound and TLR3, optimizing dosing and delivery methods for human use, and evaluating its efficacy against a wider range of respiratory viruses in clinical trials. The information presented in this guide provides a solid foundation for researchers to build upon in the exciting field of innate immune modulation for antiviral defense.
References
- 1. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR agonist combinations that stimulate Th type I polarizing responses from human neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Initial Screening of Neomycin F against Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening processes for the antibiotic Neomycin F, with a focus on its antibacterial efficacy. Neomycin is a well-established aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae. The complex consists of three active components: Neomycin A, B, and C.[1][2] Neomycin B, also known as framycetin, is the most active component of the complex.[1][2] This guide will refer to the neomycin complex, given the common use of this mixture in pharmaceutical preparations.
The document outlines Neomycin's mechanism of action, its spectrum of activity against various bacterial strains, and detailed protocols for in vitro screening. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Neomycin exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria.[3][4] Like other aminoglycosides, it targets the bacterial ribosome, specifically binding to the 30S ribosomal subunit.[1][5] This binding event interferes with the translation process in several ways: it can cause a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA.[5][6] The resulting aberrant or truncated proteins are nonfunctional, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[5]
Caption: Neomycin's mechanism of action targeting the 30S ribosomal subunit.
Antibacterial Spectrum of Neomycin
Neomycin is a broad-spectrum antibiotic, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][7] Its efficacy is particularly noted against aerobic Gram-negative bacilli.[8] However, it shows minimal activity against anaerobic bacteria, fungi, and viruses.[9]
Table 1: Antibacterial Spectrum of Neomycin
| Bacterial Type | Susceptibility | Examples of Susceptible Strains |
| Gram-negative | Generally susceptible, particularly aerobic bacilli.[8] | Escherichia coli, Klebsiella-Enterobacter group, Proteus species, Pseudomonas aeruginosa.[1][9] |
| Gram-positive | Moderately susceptible.[8] | Staphylococcus aureus (including some methicillin-resistant strains), Coagulase-negative staphylococci.[9] |
| Anaerobic | Generally resistant.[9] | Not applicable. |
| Other | No significant activity. | Fungi and viruses.[9] |
Note: The emergence of resistant strains of E. coli, Klebsiella, and Proteus spp. has been observed.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] It is a critical metric for assessing the potency of an antibiotic against specific bacterial strains.[11][12]
Table 2: Reported MIC Values for Neomycin Against Selected Bacterial Strains
| Bacterial Strain | MIC Value (mg/L) | Reference(s) |
| Escherichia coli | <8 | [13] |
| Carbapenem-Resistant Enterobacterales (CRE) | Variable | [14] |
| Staphylococcus aureus | Variable | [15] |
| Acinetobacter baumannii | Variable | [15] |
| Pseudomonas aeruginosa | Variable | [15] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions. The data presented is for illustrative purposes. A study on CRE found that the MIC50 and MIC90 of neomycin increased after treatment, indicating the potential for resistance development.[14]
Experimental Protocols for Initial Screening
The initial screening of an antibiotic like neomycin typically involves determining its MIC against a panel of clinically relevant bacteria. The broth microdilution method is a standard quantitative technique, while the disk diffusion method offers a simpler, qualitative assessment.
This method determines the MIC by testing a range of antibiotic concentrations in a liquid growth medium.[16]
Materials:
-
96-well microtiter plates
-
Neomycin sulfate stock solution (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35 ± 2°C)
-
Resazurin solution (optional, as a growth indicator)[17]
Protocol:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the neomycin stock solution in CAMHB directly in the 96-well plate. Typical concentration ranges for initial screening might be from 256 mg/L down to 0.5 mg/L.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air.[18]
-
Reading Results: The MIC is the lowest concentration of neomycin at which there is no visible growth (turbidity) in the well.[10] If using a growth indicator like resazurin, the MIC is the lowest concentration where the color change (indicating metabolic activity) does not occur.[16]
This is a qualitative method to assess the susceptibility of bacteria to an antibiotic.[16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Neomycin solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a paper disk impregnated with a standard amount of neomycin (e.g., 30 µg) onto the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown). The size of this zone is compared to standardized charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant.[18]
Caption: General experimental workflow for antibacterial screening of Neomycin.
Conclusion
The initial screening of this compound against bacterial strains relies on well-established microbiological techniques to determine its spectrum of activity and potency. As a broad-spectrum aminoglycoside, neomycin is effective against a range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][9] Standardized protocols, such as broth microdilution and disk diffusion, are essential for generating reliable and reproducible data. The quantitative MIC values derived from these assays are fundamental for guiding further drug development and understanding the potential for bacterial resistance. This guide provides the foundational knowledge and methodologies for researchers to effectively conduct and interpret the initial antibacterial screening of neomycin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. goldbio.com [goldbio.com]
- 8. Neomycin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. idexx.dk [idexx.dk]
- 13. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [idstewardship.com]
Methodological & Application
Application Notes and Protocols for Neomycin as a Selection Agent in Prokaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. It is widely used in molecular biology as a selection agent for prokaryotic cells that have been successfully transformed with a plasmid conferring resistance to it. This resistance is typically mediated by the neo gene, which is a common selectable marker in various cloning and expression vectors. The neo gene, often derived from the bacterial transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase (also referred to as neomycin phosphotransferase II or NPTII). This enzyme inactivates neomycin, allowing for the selective growth of transformed cells.
Mechanism of Action and Resistance
Neomycin's Mode of Action
Neomycin exerts its bactericidal effect by inhibiting protein synthesis. It binds specifically to the 30S ribosomal subunit of susceptible bacteria. This binding event interferes with the translation process in several ways: it can cause a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the initiation and elongation steps of protein synthesis. The resulting non-functional or truncated proteins are detrimental to the bacterial cell, ultimately leading to cell death.
Mechanism of Neomycin Resistance
Resistance to neomycin is conferred by the enzyme aminoglycoside 3'-phosphotransferase (APH(3')-II), the product of the neo gene. This enzyme catalyzes the phosphorylation of the neomycin molecule, transferring a phosphate group from ATP to the 3'-hydroxyl group of the antibiotic. This modification structurally alters neomycin, preventing it from binding to the 30S ribosomal subunit. Consequently, protein synthesis can proceed normally in bacterial cells expressing the neo gene, allowing them to survive and proliferate in the presence of neomycin.
Caption: Mechanism of neomycin action and resistance in prokaryotes.
Quantitative Data for Selection
The effective concentration of a selection agent can vary depending on the bacterial strain, plasmid copy number, and media composition. For the neo gene, selection is often performed using kanamycin, which is also a substrate for the APH(3')-II enzyme. The concentrations for kanamycin are well-established and serve as an excellent starting point for neomycin selection. It is always recommended to perform a titration (kill curve) to determine the optimal concentration for your specific experimental conditions.
| Antibiotic | Prokaryotic Strain | Plasmid Type | Recommended Concentration (µg/mL) |
| Kanamycin | E. coli (general) | High-copy plasmids | 25-50 |
| Kanamycin | E. coli (general) | Low-copy plasmids/cosmids | 10-25 |
| Neomycin | E. coli (general) | Plasmids | 10-50 |
| G418 (Geneticin) | Bacteria (general) | Plasmids | 100-200 |
Note: Kanamycin is often used interchangeably for selection with vectors carrying the neo gene. G418 (Geneticin) is an analog of neomycin and is also effective for bacterial selection, though it is more commonly used for eukaryotic selection.
Experimental Protocols
Protocol 1: Preparation of Neomycin Stock Solution (10 mg/mL)
-
Weigh: Accurately weigh out 100 mg of neomycin sulfate powder.
-
Dissolve: Dissolve the powder in 10 mL of sterile deionized or distilled water.
-
Vortex: Ensure the powder is completely dissolved by vortexing the solution.
-
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot & Store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Stored properly, the stock solution is stable for at least one year.
Protocol 2: Preparation of LB Agar Plates with Neomycin
-
Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to standard protocols (e.g., for 1 L, use 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of deionized water).
-
Autoclave: Sterilize the LB agar by autoclaving.
-
Cool: Allow the autoclaved agar to cool in a 50-55°C water bath. It should be cool enough to handle but still liquid. Adding antibiotic to agar that is too hot will cause it to degrade.
-
Add Neomycin: Thaw an aliquot of the neomycin stock solution. Add the appropriate volume to the cooled agar to reach the desired final concentration (e.g., for 50 µg/mL in 1 L of agar, add 5 mL of a 10 mg/mL stock solution).
-
Mix: Gently swirl the flask to ensure the neomycin is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pour Plates: Pour the neomycin-containing LB agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidify: Allow the plates to solidify at room temperature.
-
Store: Store the plates inverted at 4°C. The plates should be used within 1-2 months for optimal performance.
Protocol 3: Bacterial Transformation and Selection
This protocol describes a standard heat-shock transformation procedure for chemically competent E. coli.
-
Thaw Competent Cells: Thaw a tube of chemically competent E. coli cells on ice.
-
Add DNA: Add 1-5 µL of your plasmid DNA (containing the neo resistance gene) to the competent cells. Gently mix by flicking the tube.
-
Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-90 seconds (the optimal time can vary by competent cell preparation). This step facilitates the uptake of DNA.
-
Return to Ice: Immediately place the tube back on ice for 2 minutes to recover.
-
Recovery: Add 250-950 µL of pre-warmed, antibiotic-free SOC or LB medium to the cells.
-
Incubate with Shaking: Incubate the tube at 37°C for 1 hour with gentle shaking (approx. 225-250 rpm). This recovery period allows the cells to begin expressing the neomycin resistance protein.
-
Plate: Spread 50-100 µL of the transformed cells onto a pre-warmed LB agar plate containing neomycin.
-
Incubate Plates: Incubate the plate in an inverted position at 37°C overnight (16-18 hours).
-
Analyze Results: Transformed colonies (those containing the plasmid with the neo gene) will grow on the plate, while non-transformed cells will not.
Caption: Workflow for transformation and selection using neomycin.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No colonies on selection plate | Transformation failed; Inactive neomycin; Competent cells have low efficiency; Incorrect heat shock parameters. | Verify transformation efficiency with a control plasmid; Use fresh neomycin stock/plates; Use a new batch of competent cells; Optimize heat shock time and temperature. |
| High background/satellite colonies | Neomycin concentration too low; Plates are too old and antibiotic has degraded; Plating too dense a culture. | Determine optimal neomycin concentration with a kill curve; Use freshly prepared plates; Plate a smaller volume or a dilution of the cell culture. |
| Slow growth of colonies | Neomycin concentration is too high; Sub-optimal incubation temperature. | Reduce neomycin concentration (after confirming with a kill curve); Ensure incubator is at the correct temperature (37°C). |
Application Note & Protocol: Quantification of Neomycin Components by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin is an aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae. It is a mixture of several structurally related compounds, with Neomycin B and C being the major active components. Neomycin A is a degradation product. While "Neomycin F" is not a standard nomenclature for a common neomycin component, this document provides a comprehensive overview and detailed protocols for the quantification of neomycin components using High-Performance Liquid Chromatography (HPLC). The methods described herein can be adapted for the analysis of various neomycin-related substances.
Accurate quantification of neomycin is crucial for ensuring the efficacy and safety of pharmaceutical formulations.[1] HPLC offers a powerful analytical tool for the separation and quantification of individual neomycin components, providing greater specificity compared to microbiological assays.[2] This application note details a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection, a common and accessible technique in most analytical laboratories.
Experimental Protocols
Reversed-Phase HPLC Method with UV Detection
This protocol is based on a stability-indicating RP-HPLC method suitable for the quantification of neomycin sulfate in pharmaceutical dosage forms.[3][4]
a. Materials and Reagents
-
Neomycin Sulfate Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
b. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Data acquisition and processing software.
-
Analytical balance
-
Sonicator
-
pH meter
c. Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[3][4] |
| Mobile Phase | A) 0.1% aqueous Phosphoric Acid B) Acetonitrile Gradient or Isocratic elution can be optimized. A common starting point is 98:2 (A:B).[3][4] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | Ambient |
| Detection | UV at 210 nm[3][4] |
| Run Time | Approximately 10 minutes (adjust as needed for full elution) |
d. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Neomycin Sulfate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 40-200 µg/mL.[3] These will be used to construct the calibration curve.
e. Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a portion of the sample (e.g., powdered tablets, ointment) equivalent to 100 mg of neomycin sulfate into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the neomycin.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Sample Working Solution: Dilute the filtered stock solution with the mobile phase to a final concentration within the calibration range (e.g., 100 µg/mL).[3]
f. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 100 µg/mL) at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
g. Data Analysis
-
Construct a calibration curve by plotting the peak area of the neomycin peak against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantify the amount of neomycin in the sample preparations by interpolating the peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes various reported HPLC methods for neomycin analysis.
| Method Type | Column | Mobile Phase | Detection | Analyte | Linearity Range (µg/mL) | Reference |
| RP-HPLC | Kromasil C18 (250 x 4.6 mm, 5 µm) | 0.1% Phosphoric Acid: Acetonitrile (98:2) | UV at 210 nm | Neomycin Sulfate | 40 - 200 | [3][4] |
| RP-HPLC | Discovery C18 (250 x 4.6 mm, 5 µm) | Buffer: Methanol (50:50) | UV at 250 nm | Neomycin (and Fluocinolone) | Not Specified | [5] |
| RP-HPLC | C18 | 0.01M Ortho-phosphoric acid: Methanol (40:60) | UV at 290 nm | Neomycin | Not Specified | [1] |
| Normal Phase | Not Specified | Isocratic | UV at 350 nm | Neomycin B & C (derivatized with DNFB) | Not Specified | [6] |
| HPAE-PAD | Anion Exchange | Aqueous Sodium Sulphate, Sodium 1-octanesulfonate, THF, Phosphate Buffer | Pulsed Amperometric Detection | Neomycin B & Impurities | Not Specified | [2] |
| RP-HPLC | Not Specified | 0.2M Trifluoroacetic acid: Acetonitrile (84:16) | Refractive Index | Neomycin Sulfate | Not Specified | [7] |
Visualizations
Experimental Workflow for Neomycin Quantification
Caption: Workflow for HPLC quantification of Neomycin.
Logical Relationship of Neomycin Components
Caption: Relationship between major Neomycin components.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition of Determination Method of Potency of Neomycin Sulfate from Microbiological Assay to HPLC-PAD [journal11.magtechjournal.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Normal-phase high-performance liquid chromatographic determination of neomycin sulfate derivatized with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC assay for Neomycin sulfate - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Microbiological Assay of Neomycin F Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the development and execution of a microbiological assay to determine the potency of Neomycin F. The protocols are based on established principles for aminoglycoside antibiotic potency testing, primarily referencing the cylinder-plate or agar diffusion method, a widely recognized technique in pharmacopeial monographs.
Introduction
Neomycin is an aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae. The complex primarily consists of Neomycin A, B, and C, with Neomycin B being the most biologically active component.[1] this compound is understood to be a specific formulation or salt of neomycin, and its biological potency is a critical quality attribute for ensuring therapeutic efficacy.
Microbiological assays are the traditional and official methods for determining the potency of many antibiotics. These assays are based on the principle of comparing the inhibitory effect of a known concentration of a reference standard to that of a test sample on a susceptible microorganism.[2][3][4] The agar diffusion method, specifically the cylinder-plate assay, is a common and reliable method for this purpose and will be the focus of these protocols.[2][3][5][6][7]
Principle of the Assay
The potency of this compound is determined by its ability to inhibit the growth of a susceptible microorganism. The antibiotic solution is placed in a cylinder on the surface of an agar medium that has been inoculated with a specific test organism. The antibiotic diffuses into the agar, creating a concentration gradient. In the area where the concentration of the antibiotic is sufficient to inhibit microbial growth, a clear "zone of inhibition" will be observed after incubation. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By comparing the zone sizes produced by the this compound test sample to those produced by a Neomycin reference standard of known potency, the potency of the test sample can be calculated.[3][7]
Neomycin acts by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[1][8][9][10] This mechanism of action is the basis for its inhibitory effect in the microbiological assay.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
| Category | Item | Specifications |
| Reference Standard | Neomycin Sulfate RS | USP or other pharmacopeial grade with a known potency. |
| Test Sample | This compound | The sample to be tested for potency. |
| Test Organism | Staphylococcus epidermidis (ATCC 12228) or Bacillus pumilus (NCTC 8241; ATCC 14884) | Lyophilized or from a fresh culture slant.[4][11] |
| Culture Media | Antibiotic Assay Medium No. 11 (Neomycin Assay Agar) | For the base and seed layers.[12][13][14][15] |
| Tryptic Soy Agar (TSA) or equivalent | For maintenance of the test organism. | |
| Reagents | Phosphate Buffer | pH 8.0, sterile. |
| Sterile Saline Solution | 0.9% NaCl, for preparation of inoculum. | |
| Solvents | For extraction of this compound from the product matrix, if necessary. | |
| Apparatus | Petri dishes | Sterile, 100 x 20 mm, flat-bottomed. |
| Assay Cylinders | Stainless steel, 8 mm (OD) x 6 mm (ID) x 10 mm (H). | |
| Incubator | Capable of maintaining 35-37°C ± 1°C. | |
| Calipers or Zone Reader | For measuring zone diameters to the nearest 0.1 mm. | |
| Standard laboratory glassware | Pipettes, volumetric flasks, etc. | |
| Autoclave | For sterilization. |
Experimental Protocols
Preparation of Media and Reagents
Antibiotic Assay Medium No. 11:
-
Suspend 30.5 g of the medium in 1 L of purified water.[14]
-
Heat to boiling to dissolve the medium completely.[14]
-
Sterilize by autoclaving at 121°C for 15 minutes.[14]
-
Allow the medium to cool to 45-50°C before use. The final pH should be 8.3 ± 0.2.[14]
Phosphate Buffer (pH 8.0):
-
Prepare a stock solution of dibasic potassium phosphate (K2HPO4) and monobasic potassium phosphate (KH2PO4).
-
Adjust the pH to 8.0 ± 0.1 using a pH meter.
-
Sterilize by autoclaving.
Preparation of Test Organism Inoculum
-
From a stock culture of the test organism, streak a TSA slant and incubate at 35-37°C for 18-24 hours.
-
Wash the growth from the slant using sterile saline solution.
-
Dilute the resulting suspension with sterile saline to achieve a desired cell density. The optimal density should be determined during assay validation to yield clear and well-defined zones of inhibition. A common starting point is to adjust the turbidity to match a McFarland 0.5 standard.
Preparation of Standard and Sample Solutions
Standard Stock Solution:
-
Accurately weigh a quantity of Neomycin Sulfate RS and dissolve it in phosphate buffer (pH 8.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL of neomycin base).
Standard Working Solutions:
-
From the stock solution, prepare a series of at least five working standard concentrations by serial dilution with phosphate buffer. A common range for neomycin is 5 µg/mL to 20 µg/mL. The median concentration will be the reference concentration.
Sample Stock Solution:
-
Accurately weigh a quantity of the this compound test sample and dissolve it in phosphate buffer to obtain a stock solution with an estimated concentration equivalent to the standard stock solution.
Sample Working Solution:
-
From the sample stock solution, prepare a working solution with an estimated concentration equal to the median concentration of the standard working solutions.
Cylinder-Plate Assay Procedure
-
Base Layer: Dispense 21 mL of sterile Antibiotic Assay Medium No. 11 into each sterile petri dish. Allow the agar to solidify on a level surface.
-
Seed Layer: Inoculate a suitable volume of the molten Antibiotic Assay Medium No. 11 (cooled to 45-50°C) with the prepared test organism suspension. The exact volume of inoculum should be validated. Pour 4 mL of this seeded agar over the base layer and allow it to solidify.
-
Cylinder Placement: Aseptically place six assay cylinders on the surface of the solidified agar in each plate, spaced at 60° intervals on a 2.8 cm radius.
-
Application of Solutions: Fill three alternating cylinders with the median concentration of the standard solution and the other three cylinders with the sample working solution.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.
Data Presentation and Analysis
The following table is an example of how to record the zone diameter data for a single plate.
| Cylinder Position | Solution | Zone Diameter (mm) |
| 1 | Standard (Median Conc.) | 18.2 |
| 2 | Sample | 18.5 |
| 3 | Standard (Median Conc.) | 18.4 |
| 4 | Sample | 18.6 |
| 5 | Standard (Median Conc.) | 18.3 |
| 6 | Sample | 18.4 |
| Average | Standard | 18.3 |
| Average | Sample | 18.5 |
For a full potency calculation using a multi-dose assay (e.g., a 2-dose or 3-dose assay), a standard curve is generated by plotting the logarithm of the standard concentrations against the corresponding zone diameters. The potency of the sample is then calculated by interpolation from this standard curve. Statistical methods, such as those described in USP <111>, should be used for the analysis.[16]
Assay Validation
The microbiological assay for this compound potency should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.[5][6][17]
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability of the assay to differentiate and quantify the active antibiotic in the presence of other components. | No zones of inhibition from placebo or excipients. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.98 for the standard curve. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 90-110% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 5% for repeatability and intermediate precision. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in incubation time, temperature, or media pH. |
Visualizations
Mechanism of Action of Neomycin
Caption: Mechanism of action of this compound.
Experimental Workflow for Cylinder-Plate Assay
Caption: Workflow for the cylinder-plate microbiological assay.
Discussion and Alternative Methods
The microbiological assay for this compound potency is a reliable method for determining its biological activity.[3] However, the inherent variability of biological assays necessitates strict adherence to standardized procedures and thorough validation.[5][6][17]
It is important to note that the composition of neomycin, particularly the ratio of Neomycin B to Neomycin C, can influence the results of the microbiological assay, as these components have different potencies.[18][19] For this reason, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are increasingly being used for the analysis of neomycin.[20][21] HPLC can separate and quantify the individual components of the neomycin complex, providing a more precise and reproducible measure of potency.[18][20] While the microbiological assay measures the overall biological effect, HPLC provides a detailed chemical profile. The choice of method may depend on the specific regulatory requirements and the intended application. For routine quality control, a well-validated HPLC method may offer advantages in terms of precision and throughput. However, the microbiological assay remains the definitive method for assessing the biological potency of antibiotics.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Validation of Microbiological Assay Design of Neomycin Sulfate in 30 x 30 cm Rectangular Antibiotica Plate [jabps.journals.ekb.eg]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. chbjw.com [chbjw.com]
- 13. micromasterlab.com [micromasterlab.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Neomycin, Erythromycin Assay Agar, Erythromycin Seed Agar [himedialabs.com]
- 16. usp.org [usp.org]
- 17. researchgate.net [researchgate.net]
- 18. Neomycin: microbiological assay or liquid chromatography? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suitability of a liquid chromatography assay of neomycin sulfate to replace the microbiological assay for neomycin in USP Monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transition of Determination Method of Potency of Neomycin Sulfate from Microbiological Assay to HPLC-PAD [journal11.magtechjournal.com]
Application Notes and Protocols: Preparation of Neomycin Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin is an aminoglycoside antibiotic isolated from Streptomyces fradiae.[1][2] It functions by binding to the 30S ribosomal subunit, which inhibits the initiation and elongation steps of protein synthesis, ultimately leading to bacterial and mammalian cell death.[3][4] In cell culture, neomycin sulfate is widely used as a selective agent to isolate and maintain cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo).[1] This gene encodes an aminoglycoside 3'-phosphotransferase, which inactivates neomycin by phosphorylation, allowing the transfected cells to survive in its presence.[4][5]
It is important to note that the term "Neomycin F" is not standard. Neomycin is typically available as a sulfate salt, which is a mixture of neomycin B and C, with neomycin B being the most active component.[6] This document will refer to the commonly used Neomycin Sulfate for cell culture applications. The potency of neomycin sulfate powder can vary between lots and suppliers; therefore, it is crucial to prepare stock solutions based on the active drug concentration provided on the certificate of analysis.[7][8]
Properties and Solubility of Neomycin Sulfate
Neomycin sulfate is a white to yellowish-white, hygroscopic powder.[1][6][9] It is highly soluble in water and has limited solubility in most organic solvents.[1][10]
Table 1: General Properties of Neomycin Sulfate
| Property | Description |
| CAS Number | 1405-10-3 |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ · 3H₂SO₄ |
| Molecular Weight | 908.9 g/mol |
| Appearance | White to slightly yellow, hygroscopic powder.[9] |
Table 2: Solubility of Neomycin Sulfate
| Solvent | Solubility | Citations |
| Water | Freely soluble; reported values range from 6.3 mg/mL to 100 mg/mL. | [10][11][12] |
| Methanol | Sparingly soluble (e.g., 0.225 mg/mL). | [10][11] |
| Ethanol | Very slightly soluble to sparingly soluble (e.g., 0.095 mg/mL). | [6][10][11] |
| Acetone | Practically insoluble. | [6][9] |
| DMSO | Insoluble. | [10][12] |
Recommended Concentrations and Storage
The optimal concentration of neomycin for cell selection varies significantly depending on the cell line.[13] Therefore, it is essential to perform a kill curve to determine the lowest concentration that effectively kills non-transfected cells.[13][14]
Table 3: Recommended Stock and Working Concentrations
| Solution Type | Recommended Concentration | Citations |
| Stock Solution | 10 - 50 mg/mL in sterile, deionized water or PBS. | [4][15][16] |
| Working Concentration (Mammalian Cell Selection) | Typically ranges from 200 to 500 µg/mL. A kill curve is necessary for optimization. | [10][13] |
Table 4: Storage and Stability
| Form | Storage Temperature | Shelf Life | Citations |
| Powder | -20°C | Stable for at least two years. | [10] |
| Stock Solution | -20°C | Up to 1 year. Avoid repeated freeze-thaw cycles. | [11][16][17] |
| Stock Solution | 2-8°C | Stable for a few days to a week. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Neomycin Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution. Always consult the manufacturer's certificate of analysis to adjust for the potency of the neomycin sulfate powder.
Materials:
-
Neomycin sulfate powder
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Analytical balance and weigh boats
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of neomycin sulfate.
-
Note on Potency: If the certificate of analysis indicates a potency of, for example, 750 µg/mg (or 75%), you will need to adjust the mass accordingly:
-
Adjusted Mass = (Desired Concentration x Desired Volume) / Potency
-
Adjusted Mass = (10 mg/mL x 10 mL) / 0.75 = 133.3 mg
-
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of neomycin sulfate powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add 10 mL of sterile water or PBS.[16] Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.[16]
-
Sterilization: Draw the neomycin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[16]
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This process sterilizes the stock solution.[15][16]
-
Aliquoting: Distribute the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name of the solution, concentration, and date of preparation. Store the aliquots at -20°C for up to one year.[16] A working aliquot can be stored at 2-8°C for short-term use.
Caption: Workflow for preparing a sterile neomycin stock solution.
Protocol 2: Determining the Optimal Neomycin Concentration (Kill Curve)
This protocol provides a general guideline for determining the minimum concentration of neomycin required to kill your specific non-transfected cell line.[14]
Materials:
-
Your specific cell line (non-transfected)
-
Complete cell culture medium
-
Neomycin stock solution (prepared as in Protocol 1)
-
24-well tissue culture plates
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Cell Plating: Seed your cells into the wells of a 24-well plate at a density that allows them to be approximately 25-50% confluent the next day.[5] Prepare enough wells to test a range of neomycin concentrations in duplicate, including a "no antibiotic" control.[14]
-
Prepare Dilutions: The following day, prepare a series of dilutions of neomycin in your complete cell culture medium. A typical range to test for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[14]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of neomycin.
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily under a microscope for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the medium with freshly prepared neomycin-containing medium every 2-3 days.[14]
-
Determine Optimal Concentration: Continue the experiment for 7-10 days.[10] The optimal concentration for selection is the lowest concentration that results in complete cell death in the non-transfected control cells within this timeframe.[14]
-
Selection: Use this determined optimal concentration to select for your transfected cells.
Caption: Workflow for determining the optimal neomycin concentration.
References
- 1. Neomycin sulfate | 1405-10-3 [chemicalbook.com]
- 2. Neomycin Sulfate 25 mg/mL Oral Solution [uspharmacist.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. abo.com.pl [abo.com.pl]
- 6. cdn.who.int [cdn.who.int]
- 7. Preparation of Neo (G418) Stock: [whitelabs.org]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. kempex.net [kempex.net]
- 10. researchgate.net [researchgate.net]
- 11. mpbio.com [mpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. takara.co.kr [takara.co.kr]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. goldbio.com [goldbio.com]
- 17. goldbio.com [goldbio.com]
Application of the Neomycin Resistance Gene (neo) in Gene Therapy Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
The advent of gene therapy has opened new frontiers in the treatment of genetic and acquired diseases. A cornerstone of this research is the ability to select and isolate cells that have been successfully modified with a therapeutic gene. The bacterial neomycin resistance gene (neo) serves as a widely utilized dominant selectable marker for this purpose. This application note provides a comprehensive overview of the principles and practices governing the use of the neo gene in gene therapy research, with a focus on establishing stable cell lines for therapeutic development and functional studies.
The neo gene, derived from the bacterial transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH). This enzyme inactivates the aminoglycoside antibiotic G418 (also known as Geneticin®), a potent inhibitor of protein synthesis in eukaryotic cells, by phosphorylation.[1][2] Untransfected mammalian cells lack this resistance and are consequently eliminated in the presence of G418.[3] This selection principle allows for the enrichment and isolation of a pure population of genetically modified cells.
While the neo gene is a powerful tool, its expression in mammalian cells is not without potential consequences. Studies have indicated that the expression of the neo gene can lead to alterations in the expression of endogenous genes and cellular metabolism. For instance, in NIH-3T3 fibroblasts, neo gene expression has been associated with a reduction in fructose 2,6-bisphosphate concentration and lactate production, suggesting a less glycolytic phenotype.[4] Furthermore, changes in the mRNA levels of genes such as c-myc, procollagen 1 alpha, and fibronectin have been observed.[4] These off-target effects should be a consideration in the experimental design and interpretation of results, particularly in studies sensitive to metabolic or specific gene expression changes.
Another important consideration is the potential for the neo gene to confer resistance to other compounds. Research has shown that the neomycin resistance gene can also provide resistance to the nucleoside analog fludarabine, a chemotherapeutic agent.[5] This cross-resistance is an important factor to consider in experimental contexts where such drugs might be used.
The efficiency of G418 selection can be influenced by several factors, including the cell type, the level of neo gene expression, and the concentration of G418 used.[6] Therefore, optimizing the selection conditions for each specific cell line is a critical step for the successful generation of stable, genetically modified cell populations.
Quantitative Data for G418 Selection
The optimal concentration of G418 for the selection of stably transfected cells is highly dependent on the specific cell line being used. It is imperative to perform a dose-response curve, often referred to as a "kill curve," to determine the minimum concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][8] Below are tables summarizing generally recommended G418 concentrations for selection and maintenance in various mammalian cell lines.
Table 1: Recommended G418 Concentrations for Selection of Various Mammalian Cell Lines
| Cell Line | Organism | Cell Type | Recommended Selection Concentration (µg/mL) | Reference(s) |
| HeLa | Human | Cervical Cancer | 400 - 800 | [9] |
| HEK293 | Human | Embryonic Kidney | 200 - 500 | [10] |
| CHO | Hamster | Ovary | 400 - 1000 | [11] |
| NIH-3T3 | Mouse | Fibroblast | 400 - 800 | [4] |
| MCF7 | Human | Breast Cancer | 750 | [12] |
| General Mammalian Cells | - | - | 200 - 500 | [10] |
Table 2: General Guidelines for G418 Concentration Ranges
| Application | Concentration Range (µg/mL) | Typical Duration | Reference(s) |
| Selection of Stable Clones | 100 - 1000 | 7 - 21 days | [1][12] |
| Maintenance of Stable Clones | ≤50% of selection concentration | Continuous | [10] |
| Bacteria | 100 - 200 | - | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum G418 concentration required to kill non-transfected host cells.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
G418 sulfate solution (stock solution, e.g., 50 mg/mL)[13]
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed the host cells in a 24-well plate at a density that allows for logarithmic growth for at least 7 days.
-
Allow the cells to adhere and recover overnight.
-
Prepare a series of G418 dilutions in complete culture medium. A typical range to test for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Aspirate the medium from the wells and replace it with the medium containing the different G418 concentrations. Include a "no G418" control.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Replace the selective medium every 2-3 days.[7]
-
After 7-10 days, determine the lowest concentration of G418 that results in complete cell death. This is the optimal concentration for selecting stably transfected cells.[8]
Protocol 2: Generation of a Stable Cell Line Using G418 Selection
This protocol describes the process of generating a stable cell line following transfection with a plasmid containing the neo gene.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the neo resistance gene
-
Transfection reagent of choice
-
Complete cell culture medium
-
G418 sulfate solution
-
Cloning cylinders or 96-well plates for single-cell cloning
-
Trypsin-EDTA solution
Procedure:
-
Transfect the host cells with the expression vector using your preferred method.
-
Allow the cells to recover and express the transfected gene for 24-48 hours in non-selective medium.[7]
-
After the recovery period, passage the cells into fresh complete medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[7]
-
After 1-2 weeks of selection, distinct antibiotic-resistant colonies should become visible.[9]
-
Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
Expand the isolated clones in selective medium.
-
Once sufficient cell numbers are reached, screen the clones for the expression of the gene of interest using appropriate methods (e.g., Western blot, qPCR, functional assays).
-
Cryopreserve the validated stable cell lines for future use, maintaining them in a medium with a reduced G418 concentration (maintenance dose).[9]
Visualizations
Mechanism of Neomycin Resistance
Caption: Mechanism of G418 resistance conferred by the neo gene.
Experimental Workflow for G418 Selection
Caption: Workflow for generating stable cell lines using G418 selection.
Potential Impact of neo Gene Expression on Cellular Processes
Caption: Potential off-target effects of neo gene expression.
References
- 1. invivogen.com [invivogen.com]
- 2. Selection by drug resistance proteins located in the mitochondria of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of mammalian cells to antibiotic resistance with a bacterial gene under control of the SV40 early region promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the neomycin-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graduated resistance to G418 leads to differential selection of cultured mammalian cells expressing the neo gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abo.com.pl [abo.com.pl]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. gentarget.com [gentarget.com]
- 13. takara.co.kr [takara.co.kr]
Application Notes and Protocols for Testing the Antiviral Efficacy of Neomycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin F, an aminoglycoside antibiotic, has recently emerged as a potential broad-spectrum antiviral agent. Studies have demonstrated its efficacy against respiratory viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A virus.[1][2][3] The antiviral mechanism of this compound is of significant interest as it appears to be host-directed, inducing the expression of interferon-stimulated genes (ISGs) to establish an antiviral state.[4][5] Notably, this induction occurs independently of the canonical type I and III interferon receptor signaling pathways, suggesting a novel mechanism of action.[4][5]
These application notes provide a comprehensive experimental framework for researchers to evaluate the antiviral efficacy of this compound. The protocols detailed below cover essential in vitro assays to determine cytotoxicity, and antiviral activity, and to quantify the reduction in viral replication.
Key Experimental Workflow
The overall workflow for assessing the antiviral efficacy of this compound involves a sequential process of determining the compound's toxicity, evaluating its ability to inhibit viral replication, and quantifying the reduction in viral load.
References
- 1. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common antibiotic may be helpful in fighting respiratory viral infections | Yale News [news.yale.edu]
- 4. news-medical.net [news-medical.net]
- 5. Nasal Neomycin May Offer Virus Protection | Conexiant [conexiant.com]
Troubleshooting & Optimization
Neomycin F stability in aqueous solution and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of neomycin in aqueous solutions and recommended storage conditions. Please note that commercially available neomycin is typically a complex of neomycins A, B, and C, sold as neomycin sulfate. The information herein pertains to this common form.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My neomycin stock solution has turned slightly yellow. Is it still effective?
A1: A color change in neomycin solutions can indicate degradation.[1] While slight discoloration may not always correlate with a significant loss of potency, it is a sign of instability. For sensitive experiments, it is highly recommended to prepare a fresh solution. Degradation can be accelerated by exposure to light, non-optimal pH, and high temperatures.
Q2: What is the optimal pH for storing an aqueous solution of neomycin?
A2: Neomycin is relatively stable in aqueous solutions over a broad pH range of 2.0 to 9.0.[2] However, it is most active in alkaline solutions.[2] For general storage of a stock solution, maintaining a pH between 5.0 and 7.5 is recommended.[3] Highly acidic conditions can lead to hydrolysis, yielding less active products like neamine.[2][4]
Q3: Can I sterilize my media containing neomycin by autoclaving?
A3: Neomycin is considered relatively thermostable and can withstand autoclaving, though some studies have shown inconclusive results regarding stability at 120°C.[4][5] If a precise final concentration is critical, filter sterilization of the neomycin stock solution and its aseptic addition to the cooled, autoclaved medium is the preferred method to avoid any potential thermal degradation.
Q4: For how long can I store my neomycin stock solution and at what temperature?
A4: For long-term storage, neomycin sulfate powder should be kept in a tightly closed, light-resistant container at 2-8°C.[5][6] Aqueous stock solutions (e.g., 50 mg/mL) should be filter-sterilized and can be stored at 2-8°C.[5][6] Under these conditions, they are reportedly stable for up to 5 days at 37°C and for longer periods at 2-8°C.[5][6] For oral solutions prepared in a pharmacy setting, a beyond-use date of 14 days under refrigeration is suggested.[7]
Q5: My experiment involves long-term incubation at 37°C. Will the neomycin in my culture medium remain active?
A5: There can be a notable degradation of neomycin in culture medium over time at 37°C. One study observed that after one day of incubation in Tryptic Soy Broth (TSB), only about 71.8% of the active ingredient remained, with an average decrease of 10% per subsequent measurement.[8] By day 12, the remaining concentration averaged only 29.2%.[8] For long-term experiments, it may be necessary to replenish the neomycin in the medium periodically.
Q6: Are there any known chemical incompatibilities for neomycin solutions?
A6: Yes, neomycin solutions are incompatible with strong oxidizing agents.[5][9][10][11] To enhance stability in injectable solutions, stabilizers such as ascorbic acid and sodium metabisulfite have been used, which exhibit a synergistic effect.[1][4]
Neomycin Stability Data Summary
The following table summarizes the stability of neomycin under various conditions.
| Parameter | Condition | Stability/Observation | Source(s) |
| pH Range | pH 2.0 to 9.0 | Relatively stable in solution. | [2] |
| pH 5.0 to 7.5 | Recommended pH range for 10% w/v aqueous solutions. | [3] | |
| Acidic Conditions | Unstable; susceptible to hydrolysis. | [1] | |
| Alkaline Conditions | Very stable; exhibits highest activity. | [1][2] | |
| Temperature | Room Temperature | Aqueous solutions are susceptible to degradation and color change over short periods. | [1] |
| 2-8°C | Recommended storage for stock solutions. | [5][6] | |
| 37°C | Stock solutions are stable for 5 days. Significant degradation observed in culture medium over 12 days. | [6][8] | |
| >100°C | Considered relatively thermostable, but some degradation may occur. Autoclaving is possible but may not be ideal for all applications. | [4][5] | |
| Storage (Powder) | Room Temperature | Store in a closed container, away from heat, moisture, and direct light.[12] | [12] |
| 2-8°C | Recommended for long-term storage; hygroscopic, protect from humidity. | [5][6][11] | |
| Storage (Solution) | 2-8°C (Refrigerated) | Recommended for aqueous stock solutions. | [6] |
| Light Exposure | General | Photosensitive. Solutions and powder should be protected from light. | [3][5][11] |
| Additives | Edetate Disodium (0.01%) | Enhances stability at temperatures >100°C, but is detrimental to stability at 30°C. | [13] |
| Ascorbic Acid + Metabisulfite | Synergistically stabilize injectable aqueous solutions. | [1] | |
| Propylene Glycol + Sodium Metabisulphite | Enhance stability. | [4][14] |
Factors Influencing Neomycin Stability
The diagram below illustrates the key factors that can influence the stability of neomycin in aqueous solutions, leading to potential degradation and loss of biological activity.
Caption: Logical diagram of factors promoting neomycin degradation and conditions that enhance its stability.
Experimental Protocol Example: Stability-Indicating RP-HPLC Method
This section outlines a general methodology for assessing the stability of neomycin sulfate using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adapted from published procedures.[15] This method can separate the active neomycin from its degradation products.
Objective: To quantify the concentration of Neomycin Sulfate over time under specific stress conditions (e.g., acidic, alkaline, oxidative) to determine its stability.
1. Materials and Equipment:
-
Neomycin Sulfate reference standard
-
HPLC system with UV detector
-
Kromasil C18 column (or equivalent)
-
Phosphoric acid
-
HPLC-grade water
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: 0.1% aqueous phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column: Kromasil C18(w)
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 3-5 minutes
-
Injection Volume: 10-20 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Neomycin Sulfate reference standard in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 40-200 µg/mL).[15]
-
Sample Preparation: Prepare an aqueous solution of the neomycin formulation to be tested at a target concentration within the calibration range.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Mix the neomycin sample solution with an equal volume of an acid (e.g., 1N HCl) and incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix the neomycin sample solution with an equal volume of a base (e.g., 1N NaOH) and incubate. Neutralize before injection.
-
Oxidative Degradation: Treat the neomycin sample solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Incubate the neomycin sample solution at an elevated temperature.
-
Photodegradation: Expose the neomycin sample solution to a controlled light source (e.g., UV lamp).
-
Analysis: At specified time points for each condition, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and inject into the HPLC system.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the neomycin standard against its concentration.
-
Determine the concentration of neomycin remaining in each stressed sample at each time point by using the regression equation from the calibration curve.
-
Calculate the percentage of degradation over time for each condition. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent neomycin peak.[15]
References
- 1. US3429967A - Stable neomycin solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. The enhancement of neomycin stability using propylene glycol and sodium metabisulphite | Semantic Scholar [semanticscholar.org]
- 5. Neomycin sulfate | 1405-10-3 [chemicalbook.com]
- 6. 1404-04-2 CAS MSDS (Neomycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Neomycin Sulfate 25 mg/mL Oral Solution [uspharmacist.com]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. msd.com [msd.com]
- 11. toku-e.com [toku-e.com]
- 12. Neomycin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Temperature-dependent effect of edetate disodium on neomycin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The enhancement of neomycin stability using propylene glycol and sodium metabisulphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
Navigating Inconsistencies in Neomycin F Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals relying on accurate quantification of Neomycin F, obtaining consistent and reliable assay results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability in my this compound microbiological assay results?
High variability in microbiological assays, such as the agar diffusion method, can stem from several factors. It is crucial to assess the entire experimental workflow for potential sources of error. Key areas to investigate include the preparation and handling of the microbial culture, the uniformity of the agar medium, and the precise application of standards and samples.
Potential sources of variability include:
-
Inconsistent Inoculum: The density of the indicator microorganism must be consistent across all plates.
-
Agar Thickness Variation: Uneven agar depth can affect the diffusion of the antibiotic, leading to variable zone sizes.
-
Incorrect pH: The pH of the assay medium can influence the activity of neomycin.
-
Incubation Conditions: Fluctuations in incubation temperature and time can impact microbial growth and zone formation.
A study on the validation of a microbiological assay for Neomycin Sulfate highlighted the importance of controlling these parameters to achieve results with a relative standard deviation (RSD) of less than 2.00%.[1][2]
Q2: My HPLC assay for this compound is showing poor peak resolution. How can I improve it?
Poor peak resolution in High-Performance Liquid Chromatography (HPLC) assays for neomycin can be due to issues with the mobile phase, the column, or the sample preparation. Neomycin is a mixture of related compounds, primarily Neomycin B and C, and their separation is critical for accurate quantification.
To improve peak resolution, consider the following:
-
Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase can significantly impact separation. One study successfully used a mobile phase of 0.1% aqueous phosphoric acid.[3]
-
Column Selection: Ensure you are using a suitable column, such as a C18 column, and that it is not degraded.[3][4]
-
Flow Rate Adjustment: Optimizing the flow rate can enhance separation efficiency. A flow rate of 1.0 mL/min has been used effectively.[3]
-
Sample Preparation: Ensure samples are properly filtered and free of particulates that could clog the column.
Q3: I am observing a drift in my standard curve during a long run of samples. What could be the cause?
A drifting standard curve can be a sign of instability in the analytical system or the samples themselves. In the context of this compound assays, particularly chromatographic methods, this can lead to inaccurate quantification.
Potential causes for a drifting standard curve include:
-
Column Temperature Fluctuation: Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Mobile Phase Degradation: The mobile phase composition can change over time due to evaporation of volatile components.
-
Detector Instability: The detector response may drift over long analytical runs.
-
Neomycin Instability: Studies have shown that neomycin sulfate has poor stability under certain conditions, such as in alkaline, acidic, and oxidative environments.[3] It is essential to ensure that prepared standards and samples are stored appropriately and analyzed within their stability window.
Troubleshooting Common Assay Problems
This section provides a structured approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: Inconsistent Zone Sizes in Microbiological Agar Diffusion Assay
If you are observing inconsistent zone sizes for your replicates, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent zone sizes.
Issue 2: Poor Linearity in the Standard Curve
A non-linear standard curve can significantly impact the accuracy of your results. This issue can arise in both microbiological and chromatographic assays.
| Potential Cause | Troubleshooting Action | Relevant Assay Type |
| Inappropriate Standard Concentrations | Prepare a new dilution series with concentrations that bracket the expected sample concentration. A study on a microbiological assay showed acceptable linearity with a correlation coefficient (r) of 0.998.[1][2] | Microbiological & Chromatographic |
| Contamination of Standards | Prepare fresh standards using a new stock solution. | Microbiological & Chromatographic |
| Incorrect Blank Subtraction | Ensure the blank is appropriate and correctly subtracted from all readings. | Spectrophotometric & Chromatographic |
| Detector Saturation (HPLC) | Dilute the standards to fall within the linear range of the detector. | Chromatographic |
| Presence of Neomycin C | The presence of Neomycin C, which has a different activity profile than Neomycin B, can affect the linearity of microbiological assays.[5] Consider using a chromatographic method for better specificity. | Microbiological |
Issue 3: Low Recovery in Spike and Recovery Experiments
Low recovery indicates that a portion of the neomycin in the sample is not being detected. This can be due to matrix effects or degradation of the analyte.
Caption: Logical steps to troubleshoot low spike recovery.
Spike and recovery experiments are crucial for validating assay accuracy. A study using Trypan Blue spectrophotometry for neomycin detection demonstrated an average recovery rate of 98.4684%.[6] Similarly, HPLC methods have shown high accuracy for spike recovery across a range of 70-150% of the labeled concentration.[7]
Key Experimental Protocols
Microbiological Agar Diffusion Assay (General Steps)
-
Preparation of Media: Prepare the appropriate agar medium and sterilize. Maintain a consistent pH.
-
Inoculum Preparation: Prepare a standardized suspension of the indicator microorganism (e.g., Staphylococcus aureus or Bacillus subtilis).[5]
-
Plate Preparation: Pour a uniform layer of inoculated agar into sterile petri dishes.
-
Application of Standards and Samples: Create wells in the agar and apply precise volumes of neomycin standards and unknown samples.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30-37°C) for a specified duration.[5]
-
Zone Measurement: Measure the diameter of the zones of inhibition.
-
Data Analysis: Construct a standard curve by plotting the zone diameter against the logarithm of the neomycin concentration and determine the concentration of the unknown samples.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay (Example)
-
Chromatographic System: Utilize an HPLC system with a suitable detector (e.g., UV at 210 nm).[3][8]
-
Mobile Phase: Prepare a mobile phase, for example, 0.1% aqueous phosphoric acid.[3]
-
Flow Rate: Set the flow rate, for instance, to 1.0 mL/min.[3]
-
Standard and Sample Preparation: Accurately weigh and dissolve neomycin standards and samples in a suitable diluent. Filter the solutions before injection.
-
Injection: Inject equal volumes of standards and samples into the chromatograph.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. Construct a standard curve by plotting peak area against concentration and calculate the concentration of neomycin in the samples.
For more detailed protocols and validation parameters, it is recommended to consult relevant pharmacopeias and the cited literature.[1][2][3][7]
References
- 1. Validation of Microbiological Assay Design of Neomycin Sulfate in 30 x 30 cm Rectangular Antibiotica Plate [jabps.journals.ekb.eg]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
- 4. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suitability of a liquid chromatography assay of neomycin sulfate to replace the microbiological assay for neomycin in USP Monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Minimizing Neomycin/G418 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Neomycin and its analog G418 (Geneticin) cytotoxicity during cell culture experiments, particularly for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Neomycin and G418, and which one should I use for mammalian cell selection?
A1: Neomycin is an aminoglycoside antibiotic effective against a broad spectrum of bacteria. G418, also known as Geneticin, is an analog of neomycin. For the selection of stably transfected mammalian cells, you must use G418 .[1] While the resistance gene is often called the neomycin resistance gene (neo), this gene confers resistance to G418 in eukaryotic cells.[2][3] Using neomycin sulfate directly will result in high toxicity to mammalian cells.[1]
Q2: What is the mechanism of G418 cytotoxicity in mammalian cells?
A2: G418 inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosome, which disrupts the elongation step of polypeptide synthesis.[4][5][6][7] This primary mechanism leads to a cascade of secondary cytotoxic effects, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, programmed cell death (apoptosis).[8] Key events in G418-induced apoptosis include the release of cytochrome c from the mitochondria and the activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[9]
Q3: Can I use a standard concentration of G418 for my cell line?
A3: No, it is strongly discouraged. The sensitivity to G418 is highly cell-line specific.[8][10][11] Factors such as the cell type, its metabolic rate, and growth conditions significantly influence its susceptibility. Therefore, it is crucial to perform a kill curve analysis for each new cell line or even a new batch of G418 to determine the optimal concentration.[8][10]
Q4: What are the potential off-target effects of G418 selection?
A4: Beyond direct cytotoxicity to non-resistant cells, the process of G418 selection can impose a significant metabolic load on the surviving cells.[12] This can lead to alterations in gene expression, changes in cellular metabolism, and potential genomic instability.[7][13] It is also important to be aware that transient high expression of a co-expressed gene (like GFP) may diminish over time as the cell line stabilizes, which is not necessarily a failure of G418 selection but rather a biological phenomenon.[7]
Q5: Are there alternatives to G418 for stable cell line selection?
A5: Yes, several other selection antibiotics are available, each with its own advantages. Puromycin is known for its rapid action, often killing non-resistant cells within a few days.[4][14][15] Hygromycin B is another common alternative and is particularly useful for dual-selection experiments with G418 as they have different mechanisms of action.[1][4] Blasticidin S is highly potent at low concentrations.[4] The choice of antibiotic depends on the resistance gene present in your vector and the specific needs of your experiment.
Troubleshooting Guides
Issue 1: All cells, including the control, are dying during G418 selection.
| Possible Cause | Troubleshooting Step |
| G418 concentration is too high. | This is the most common cause. Ensure you have performed a kill curve to determine the minimum concentration of G418 that kills all non-transfected cells within 7-14 days.[8][11] Start with a lower concentration if unsure. |
| Cells were not healthy or dense enough at the start of selection. | Ensure cells are actively dividing and are at an appropriate confluency (typically 50-80%) when G418 is first applied.[8][16] Selection is more effective on proliferating cells.[5][17] |
| Incorrect G418 stock solution preparation or storage. | Prepare the stock solution in a buffered solution (like PBS or HEPES) or water, sterile filter it, and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage.[8] Avoid repeated freeze-thaw cycles. |
| Interaction with other media components. | Do not use G418 with other antibiotic/antifungal preparations like Penicillin/Streptomycin, as they can be competitive inhibitors.[18] |
Issue 2: No cells are dying, even in the non-transfected control well.
| Possible Cause | Troubleshooting Step |
| G418 concentration is too low. | Re-evaluate your kill curve. If necessary, perform a new one with a higher concentration range.[9][10] |
| Inactive G418. | The potency of G418 can vary between lots and can degrade over time, especially with improper storage.[19][20] Consider using a fresh vial or a new batch of G418. |
| High cell density. | Overly confluent cells may be less susceptible to G418. Ensure cells are not more than 25% confluent when starting selection to maintain active division.[5] |
| Intrinsic resistance of the cell line. | Some cell lines, particularly certain cancer cell lines, may exhibit higher intrinsic resistance to G418.[7] A much higher concentration may be required, as determined by a kill curve. |
| HEK293T cells are being used. | Be aware that standard HEK293T cells already contain a neomycin resistance gene and are therefore resistant to G418. Use parental HEK293 cells or a different selection marker for 293T cells. |
Issue 3: A few resistant colonies appear but they do not proliferate.
| Possible Cause | Troubleshooting Step |
| Prolonged G418-induced cytotoxicity. | Even in resistant cells, G418 can cause cellular stress that leads to a period of growth arrest. After the initial selection period, try reducing the G418 concentration to a "maintenance dose" (typically 50% of the selection dose).[18] |
| Low expression of the resistance gene. | The level of expression of the neo gene may not be sufficient to confer robust resistance and support proliferation. Consider using a vector with a stronger promoter driving the resistance gene. |
| Sub-optimal culture conditions. | After selection, single colonies can be sensitive. Try supplementing the medium with conditioned media from a healthy, high-density culture of the same cell line or increasing the serum concentration to support the growth of the selected clones. |
Quantitative Data Summary
The optimal G418 concentration is highly dependent on the cell line. The following table provides a summary of suggested starting ranges and experimentally determined optimal concentrations for common cell lines. A kill curve is mandatory to determine the precise concentration for your specific cells and experimental conditions.
| Cell Line | Recommended Concentration Range (µg/mL) | Reference |
| General Mammalian Cells | 100 - 2000 | [6][9][17] |
| CHO (Chinese Hamster Ovary) | 400 - 1000 | [6] |
| HeLa (Human Cervical Cancer) | 400 - 500 | [6][11] |
| HEK293 (Human Embryonic Kidney) | 400 - 800 | [2] |
| HT1080 (Human Fibrosarcoma) | 250 - 1000 | [6][14] |
| MCF-7 (Human Breast Cancer) | 800 | [6] |
| Jurkat (Human T-cell Leukemia) | 750 | [6] |
Experimental Protocols
Protocol 1: G418 Kill Curve Determination
This protocol is essential to determine the optimal G418 concentration for selecting stable transfectants.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: The day before starting the selection, seed the parental cells into a 24-well plate at a density that allows them to be approximately 50-80% confluent on the following day.[8][16]
-
Prepare G418 Dilutions: Prepare a series of dilutions of G418 in complete culture medium. A common starting range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[9] Prepare enough of each concentration to replace the media every 2-3 days for the duration of the experiment (typically 10-14 days).
-
G418 Application: Aspirate the existing medium from the cells and add the medium containing the different G418 concentrations to duplicate or triplicate wells. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and cell lysis.
-
Media Changes: Replace the medium with fresh medium containing the corresponding G418 concentration every 2-3 days.[9]
-
Determine Optimal Concentration: The optimal selection concentration is the lowest concentration of G418 that results in complete cell death within 7 to 14 days.[10]
Protocol 2: Generation of Stable Cell Lines Using G418 Selection
Methodology:
-
Transfection: Transfect your cells with the plasmid containing your gene of interest and the neomycin resistance (neo) gene using your preferred transfection method.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene. Culture the cells in non-selective complete medium for 24 to 72 hours.[5][9]
-
Initiate Selection: After the recovery period, split the cells into a larger culture vessel at a low density (e.g., 1:10 or 1:20 dilution) in complete medium containing the predetermined optimal concentration of G418 from your kill curve experiment. It is important to plate the cells at a low density to prevent cross-protection of non-resistant cells and to allow for the formation of distinct colonies.
-
Maintain Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.[5]
-
Colony Formation: Over a period of 1 to 3 weeks, resistant cells will begin to form visible colonies (foci).[2][5] The non-transfected cells should all die off.
-
Isolate Clones: Once colonies are large enough, they can be individually isolated using cloning cylinders or by manual picking with a pipette tip.
-
Expand Clones: Transfer each isolated colony to a separate well of a new culture plate (e.g., a 24-well plate) and expand them in selective medium.
-
Maintenance Culture: Once stable cell lines are established, they can be maintained in a lower concentration of G418 (typically half the selection concentration) to ensure the continued presence of the integrated plasmid.
Visualizations
Caption: G418-induced cytotoxicity signaling pathway in mammalian cells.
Caption: Experimental workflow for determining the optimal G418 concentration.
References
- 1. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abo.com.pl [abo.com.pl]
- 3. KEGG PATHWAY: mmu04650 [genome.jp]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 6. invivogen.com [invivogen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: Natural killer cell mediated cytotoxicity - Homo sapiens (human) [kegg.jp]
- 13. G418 induces programmed cell death in Acanthamoeba through the elevation of intracellular calcium and cytochrome c translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ISG20 Restricts BK Polyomavirus Infection and Engages in Reciprocal Regulation with Viral Large T Antigen | MDPI [mdpi.com]
- 15. G418 induces programmed cell death in Acanthamoeba through the elevation of intracellular calcium and cytochrome c translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. KEGG PATHWAY: hsa04650 [genome.jp]
- 19. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Overcoming Neomycin Resistance in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neomycin resistance in bacterial strains during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during selection experiments involving neomycin.
| Problem | Potential Cause | Recommended Solution |
| No colonies on selection plates after transformation | Incorrect neomycin concentration (too high). | Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Start with a lower concentration of neomycin and perform a titration to find the optimal selection concentration. |
| Inactive neomycin. | Ensure the neomycin solution is fresh and has been stored correctly, protected from light and at the recommended temperature. | |
| Problems with the transformation protocol. | Review your transformation protocol for any errors in heat shock timing, recovery period, or competent cell quality. | |
| High background of non-transformed colonies | Neomycin concentration is too low. | Increase the concentration of neomycin in your selection plates. Perform a kill curve to determine the lowest concentration that effectively kills non-transformed cells. |
| Satellite colonies. | These are small colonies of non-resistant bacteria that can grow in the "shadow" of a true resistant colony where the neomycin has been degraded. Re-streak colonies onto fresh selection plates to isolate true transformants. | |
| Transformed colonies grow poorly or not at all in liquid culture with neomycin | Sub-optimal growth conditions. | Ensure that the pH and oxygen levels of your culture medium are optimal for both bacterial growth and neomycin activity. Neomycin is more effective in well-aerated environments. |
| Plasmid loss. | If the neomycin resistance gene is on a plasmid, it can be lost over time without continuous selection pressure. Always include neomycin in your liquid cultures of resistant strains. | |
| Resistance is lost over time | Plasmid instability. | Some plasmids are inherently unstable. Consider integrating the resistance gene into the bacterial chromosome for more stable expression. |
| Spontaneous mutations inactivating the resistance gene. | This is a rare event but can occur. If suspected, re-transform with the original plasmid. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of neomycin resistance in bacteria?
The most common mechanism of neomycin resistance is the enzymatic modification of the antibiotic by aminoglycoside phosphotransferases (APHs).[1] These enzymes, often encoded by genes like neo (neomycin phosphotransferase II), transfer a phosphate group to the neomycin molecule, preventing it from binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis.[1] Other resistance mechanisms include reduced uptake of the antibiotic and active efflux from the bacterial cell.[1]
2. How can I determine the optimal neomycin concentration for my experiments?
The optimal concentration should be determined by performing a Minimum Inhibitory Concentration (MIC) assay for your specific bacterial strain. This will identify the lowest concentration of neomycin that prevents visible growth. For selection of transformed bacteria, a concentration slightly above the MIC of the non-resistant strain is typically used.
3. Are there alternatives to neomycin for bacterial selection?
Yes, several other antibiotics can be used for bacterial selection, depending on the resistance gene present in your plasmid. Common alternatives include:
-
Kanamycin: Often, the same resistance gene (neo) confers resistance to both neomycin and kanamycin.[2]
-
Hygromycin B: Requires a different resistance gene (hph) and is useful for dual-selection experiments.[2]
-
Zeocin™: A broad-spectrum antibiotic effective in bacteria, yeast, and mammalian cells, requiring the Sh ble resistance gene.[3]
-
Puromycin: Requires the pac resistance gene and is effective in both bacteria and eukaryotic cells.[2]
4. Can neomycin resistance be overcome?
Yes, several strategies can be employed to overcome neomycin resistance:
-
Synergistic Antibiotic Combinations: Using neomycin in combination with other antibiotics can enhance its efficacy. For example, combinations with polymyxin B or oxytetracycline have shown synergistic effects against resistant strains.[4][5]
-
Efflux Pump Inhibitors (EPIs): These compounds block the efflux pumps that can expel neomycin from the bacterial cell, thereby increasing its intracellular concentration and restoring its activity.[6][7]
-
Plasmid Curing: If the neomycin resistance gene is located on a plasmid, methods can be used to eliminate the plasmid from the bacterial population.[8][9]
5. My neomycin-resistant plasmid is not providing resistance in my bacterial strain. What could be the issue?
This could be due to several factors:
-
Promoter Issues: The promoter driving the expression of the neomycin resistance gene may not be active in your bacterial strain.
-
Codon Usage: The codon usage of the resistance gene may not be optimal for your bacterial strain, leading to poor expression.
-
Plasmid Instability: The plasmid carrying the resistance gene may be unstable and lost from the bacterial population.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Neomycin against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | Neomycin MIC (µg/mL) | Reference |
| Escherichia coli K-12 | Susceptible | 1 | [10] |
| Enterobacter cloacae | Susceptible | >16 | [10] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Various | MIC₅₀: 8, MIC₉₀: 256 | [11][12] |
| Neomycin-Resistant Clinical E. coli Isolates | aph(3')-Ia or aph(3')-Ib | 64 to ≥4,096 | [13] |
Table 2: Synergistic Effects of Neomycin in Combination with Other Antibiotics
| Combination | Target Organism(s) | Observed Effect | Reference |
| Neomycin + Polymyxin B | Multidrug-resistant Gram-negative pathogens | Synergy, lowering the MIC of the neomycin conjugate by 8-64-fold and polymyxin B by 2-8-fold. | [4] |
| Neomycin + Oxytetracycline | Enteropathogenic Gram-negative bacteria | Synergistic activity, with the MIC of the combination being less than half of what would be expected from simple additive effects. | [5] |
| Neomycin + Peptide Antibiotics (Polymyxin, Gramicidin, Bacitracin) | Standard and clinical bacterial strains | Synergy observed in 5 out of 6 combinations. | [14] |
| Neomycin + Mupirocin | Staphylococcus aureus (including MRSA) | Potentiated antimicrobial activity. | [15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of neomycin for a specific bacterial strain.
-
Prepare a stock solution of neomycin: Dissolve neomycin sulfate in sterile deionized water to a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Prepare bacterial inoculum: Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at the optimal temperature. Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Perform serial dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the neomycin stock solution in the appropriate broth medium.
-
Inoculate the plate: Add the standardized bacterial inoculum to each well, including a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate: Incubate the plate at the optimal temperature for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of neomycin at which no visible bacterial growth is observed.
Protocol 2: Plasmid Curing Using Acridine Orange
This protocol describes a method to eliminate a neomycin resistance plasmid from a bacterial culture.
-
Prepare acridine orange stock solution: Prepare a 1 mg/mL stock solution of acridine orange in sterile deionized water.
-
Sub-inhibitory concentration determination: Determine the highest concentration of acridine orange that does not significantly inhibit the growth of the bacterial strain.
-
Curing procedure: Inoculate the bacterial strain into a broth medium containing the sub-inhibitory concentration of acridine orange. Incubate for 24-48 hours.
-
Plating: Plate serial dilutions of the culture onto nutrient agar plates without neomycin.
-
Screening for plasmid loss: Replica-plate the colonies onto nutrient agar plates with and without neomycin. Colonies that grow on the plate without neomycin but not on the plate with neomycin have likely been cured of the plasmid.
-
Confirmation: Confirm plasmid loss by performing plasmid DNA extraction and gel electrophoresis.
Visualizations
Caption: Mechanism of neomycin resistance mediated by aminoglycoside phosphotransferase (APH).
Caption: A logical workflow for troubleshooting neomycin selection experiments.
Caption: Key strategies for overcoming neomycin resistance in bacterial strains.
References
- 1. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synergistic action between peptide-neomycin conjugates and polymyxin B against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Which Influence Synergism by Neomycin and Oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFlux pump inhibitors to Overcome antibiotic ResisTance | ANR [anr.fr]
- 8. Plasmid interference for curing antibiotic resistance plasmids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight of traditional plasmid curing in Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neomycin - Wikipedia [en.wikipedia.org]
- 11. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 12. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Interaction of neomycin with other antibiotics on selected bacterial strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Stabilizing Neomycin F (Paromomycin II) in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for stabilizing Neomycin F, also known as Paromomycin II, in various pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Neomycin and Paromomycin?
A1: this compound is chemically identified as Paromomycin II. The commercial antibiotic Neomycin is typically a complex of Neomycin A, B, and C. Paromomycin is also an aminoglycoside antibiotic, and commercial preparations are often a mixture of Paromomycin I and Paromomycin II. It is crucial to note that Paromomycin II has been reported to have significantly lower biological activity (around 32%) compared to the main component, Paromomycin I. Therefore, distinguishing and selectively quantifying these isomers is important for formulation development.[1]
Q2: What are the primary degradation pathways for this compound (Paromomycin II)?
A2: Like other aminoglycosides, this compound is susceptible to degradation under several conditions:
-
Acidic and Basic Hydrolysis: this compound is known to be unstable in acidic conditions. Forced degradation studies on the closely related paromomycin have shown degradation in both acidic and basic media.[1] Neamine has been identified as a degradation product of neomycin under acidic conditions.[2]
-
Oxidative Degradation: Oxidative stress is a potential degradation pathway for aminoglycosides.
-
Thermal Degradation: Paromomycin has been shown to be stable up to 120°C for 24 hours. However, significant degradation (around 30% loss of biological activity) is observed at 130°C over the same period.[3][4]
Q3: My this compound formulation is showing a loss of potency. What could be the cause and how can I troubleshoot this?
A3: A loss of potency in your this compound formulation can be attributed to several factors. Use the following troubleshooting guide to identify the potential cause:
| Potential Cause | Troubleshooting Steps |
| pH Instability | - Verify the pH of your formulation. Neomycin is generally more stable in alkaline conditions, with a reported stable pH range of 2.0 to 9.0 for the neomycin complex. - Conduct a pH stability study to determine the optimal pH for your specific formulation. |
| Oxidation | - Consider the presence of oxidizing agents in your formulation or exposure to oxygen. - Purge your formulation with an inert gas like nitrogen during manufacturing and packaging. - Evaluate the addition of antioxidants to your formulation. |
| Thermal Degradation | - Review your manufacturing process for any high-temperature steps. Paromomycin shows degradation at temperatures of 130°C and above.[3][4] - Assess the storage conditions of your formulation. Ensure it is stored at the recommended temperature. |
| Interaction with Excipients | - Review the compatibility of this compound with all excipients in your formulation. Certain excipients may accelerate degradation. - Conduct compatibility studies with individual excipients to identify any interactions. |
| Adsorption to Container | - Aminoglycosides have been reported to adsorb to glass surfaces.[5] - Consider using polypropylene containers or treating glassware to reduce adsorption. Lowering the pH of the environment can also mitigate this issue.[5] |
Q4: What are some recommended stabilizers for this compound formulations?
A4: While specific studies on stabilizers for this compound are limited, information from the broader class of aminoglycosides, including the neomycin complex, can be applied. Consider the following:
-
Antioxidants: To prevent oxidative degradation, the use of antioxidants is recommended. A synergistic combination of ascorbic acid and a water-soluble metabisulfite has been shown to be effective for stabilizing neomycin solutions.
-
Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial. They sequester metal ions that can catalyze oxidative degradation.
-
Buffers: Employing a suitable buffer system is crucial to maintain the optimal pH for stability.
Q5: My formulation containing this compound is showing discoloration. What is the likely cause?
A5: Discoloration in aminoglycoside formulations is often a sign of degradation. This can be due to oxidative degradation or reactions with other components in the formulation. Investigate the same potential causes as for loss of potency, with a particular focus on oxidation and interactions with excipients that may have reactive impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (Paromomycin II) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 130°C) for 24 hours.[3][4]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze a control sample (unstressed stock solution) for comparison.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the degradation products.
-
Perform mass balance analysis to account for the parent drug and all degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general approach for a stability-indicating RP-HPLC method. Method optimization will be required for specific formulations.
1. Chromatographic Conditions:
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: Due to the lack of a UV chromophore, derivatization is often necessary. A common approach is pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][4] An alternative is to use a detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) which do not require a chromophore.[9][10]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection if using FMOC-Cl derivatization, or ELSD/MS.
-
Injection Volume: Typically 20 µL.
2. Standard and Sample Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations for calibration.
-
Prepare samples from the forced degradation study or stability study by diluting them to a suitable concentration within the calibration range.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity should be established by demonstrating that the peak for this compound is resolved from all known degradation products and excipients.
Data Presentation
Table 1: Summary of Thermal Stability of Paromomycin
| Temperature (°C) | Exposure Time (hours) | Observation |
| 100 | 24 | Stable |
| 110 | 24 | Stable |
| 120 | 24 | Stable |
| 130 | 24 | Degradation observed (~30% loss of biological activity)[3][4] |
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal (Dry Heat) | - | 130°C | 24 hours[3][4] |
| Photostability | ICH Q1B compliant light source | Room Temperature | As per ICH guidelines |
Visualizations
Caption: A logical workflow for troubleshooting this compound formulation instability.
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: A typical experimental workflow for the stability analysis of this compound by HPLC.
References
- 1. omicsonline.org [omicsonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, thermal stability studies, and analytical method development of Paromomycin for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Neomycin F Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference in Neomycin F analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of analytical assays for this compound?
A1: The most common analytical methods for the quantification of this compound include microbiological assays, High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assays (ELISA). Each method has its own set of advantages and potential for interference.
Q2: What is the primary source of interference in microbiological assays for this compound?
A2: The main interferent in microbiological assays is the presence of Neomycin C, a stereoisomer of Neomycin B (the primary component of this compound). Neomycin C has a lower antimicrobial potency, and its presence can lead to variability and underestimation of the true potency of the sample.[1]
Q3: Why is HPLC analysis of this compound challenging?
A3: HPLC analysis of this compound is challenging primarily due to its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[2][3] This often necessitates derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). Additionally, being a polar compound, it can be challenging to achieve good retention and separation on traditional reversed-phase columns.
Q4: What is the "matrix effect" in the context of this compound ELISA?
A4: The matrix effect in ELISA refers to the interference caused by various components in the sample matrix, other than this compound itself. These components can include salts, proteins, phospholipids, and carbohydrates, which can affect the binding of this compound to the antibody, leading to inaccurate quantification.[4][5][6]
Q5: Can other aminoglycoside antibiotics interfere with this compound assays?
A5: Yes, cross-reactivity with other structurally similar aminoglycoside antibiotics is a potential source of interference, particularly in immunoassays like ELISA.[7][8] The degree of cross-reactivity depends on the specificity of the antibody used in the assay. Microbiological assays can also be affected by the presence of other antibiotics if the test organism is susceptible to them.
Troubleshooting Guides
Microbiological Assays
Issue: High variability or lower than expected potency in results.
Potential Cause: Presence of varying amounts of Neomycin C in the samples.
Troubleshooting Steps:
-
Quantify Neomycin C: If possible, use a chromatographic method like HPLC to determine the ratio of Neomycin B to Neomycin C in your samples and standards.
-
Use a Specific Standard: Utilize a well-characterized reference standard with a known composition of Neomycin B and C for calibration.
-
Method Validation: Validate the microbiological assay for specificity to ensure that the response is primarily due to Neomycin B.[9]
-
Consider Alternative Assays: For regulatory purposes or when high accuracy is required, consider using a more specific method like HPLC.[1]
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing, fronting, or splitting).
Potential Causes & Troubleshooting Steps:
-
Secondary Interactions: Interaction of the highly polar amine groups of neomycin with residual silanols on the silica-based column packing.
-
Solution: Use a lower pH mobile phase to protonate the silanols and reduce interaction. Alternatively, use a column with end-capping or a specialized stationary phase designed for polar compounds. The addition of a competing base to the mobile phase can also be effective.
-
-
Column Void or Contamination: A void at the column inlet or contamination of the stationary phase can distort the flow path.
-
Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase.
-
Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.[12]
-
-
Co-elution: Two or more components eluting at or very near the same time.
-
Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution. A smaller injection volume may help to distinguish co-eluting peaks.[10]
-
Issue: No or very low signal.
Potential Cause: Lack of a UV chromophore in this compound.
Troubleshooting Steps:
-
Use an Appropriate Detector: Employ a detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
-
Derivatization: Use a pre-column or post-column derivatization reagent that introduces a chromophore or fluorophore to the neomycin molecule, allowing for UV or fluorescence detection.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inaccurate results (falsely high or low) or poor recovery.
Potential Cause: Matrix effects from the sample.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample with the assay buffer. This is the simplest and most common method to reduce the concentration of interfering substances.[4][5][13] The optimal dilution factor should be determined experimentally.
-
Spike and Recovery Analysis: Add a known amount of this compound standard to the sample matrix and measure the recovery. A recovery outside of 80-120% suggests a significant matrix effect.[4]
-
Matrix-Matched Standards: Prepare the calibration curve by diluting the standards in a blank matrix that is similar to the sample matrix.[4][5]
-
Sample Pre-treatment: For complex matrices, consider a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) to remove interfering components.
Quantitative Data Summary
Table 1: Impact of Neomycin C on Microbiological Assay Reproducibility
| Neomycin C Content (% w/w) | Relative Standard Deviation (RSD) between Laboratories |
| 0.12 | 4.8% |
| 2.1 | Increased RSD |
| 11.0 | High RSD |
| Pure Neomycin C | up to 50% |
Data summarized from a multicenter study on the microbiological assay of neomycin.[1]
Table 2: Cross-Reactivity of a Paromomycin Monoclonal Antibody with Neomycin
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Paromomycin | 0.61 | 100 |
| Neomycin | 2.43 | 25.1 |
This table illustrates the potential for cross-reactivity in immunoassays.[14]
Table 3: Recovery of Neomycin in Spiked Food Matrices by ELISA
| Food Matrix | Spiked Concentration | Mean Recovery (%) |
| Milk | Low, Medium, High | 54.08 - 100.55 |
| Bovine Milk | Low, Medium, High | 73.55 - 84.61 |
| Whole Egg | Low, Medium, High | 73.70 - 105.75 |
Recovery data from various ELISA-based studies.[14]
Experimental Protocols
Protocol 1: Mitigation of Matrix Effects in ELISA by Sample Dilution
Objective: To determine the optimal sample dilution to minimize matrix effects in a competitive ELISA for this compound.
Materials:
-
This compound ELISA kit (including assay buffer/diluent)
-
Samples to be analyzed
-
This compound standard
-
Microplate reader
Methodology:
-
Prepare a Spike Solution: Prepare a concentrated stock solution of this compound standard.
-
Spike the Sample: Add a small volume of the spike solution to an aliquot of the undiluted sample to achieve a final concentration within the assay's linear range.
-
Serial Dilution: Create a series of dilutions of both the unspiked and spiked samples using the assay diluent (e.g., 1:2, 1:5, 1:10, 1:20).
-
Run the ELISA: Analyze the undiluted and diluted samples (both spiked and unspiked) according to the ELISA kit manufacturer's instructions. Also, run a standard curve using the provided standards.
-
Calculate Recovery: For each dilution of the spiked sample, calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100%
-
Determine Optimal Dilution: The optimal dilution is the minimum dilution at which the recovery is within an acceptable range (typically 80-120%) and the concentration of the unspiked sample falls within the linear range of the standard curve.[4]
Protocol 2: HPLC-ELSD Method for this compound Analysis
Objective: To provide a general HPLC-ELSD method for the analysis of this compound, suitable for samples where UV detection is inadequate.
Materials:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
Phenyl- or C18-column suitable for polar compounds
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
This compound standard
-
Samples for analysis
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of methanol and an acidic aqueous solution (e.g., 40 mM trichloroacetic acid, pH adjusted to 1.7-1.8).[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
For complex matrices, an extraction and clean-up step may be necessary (e.g., solid-phase extraction).
-
-
HPLC-ELSD Conditions:
-
Analysis:
-
Inject the prepared standards and samples.
-
Develop a calibration curve by plotting the peak area versus the concentration of the neomycin standards.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound ELISA.
Caption: Logical diagram for HPLC method development for polar, non-chromophoric analytes like this compound.
Caption: Potential interference pathway in the microbiological agar diffusion assay for this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC assay for Neomycin sulfate - Chromatography Forum [chromforum.org]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. arp1.com [arp1.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Hypersensitivity reactions to non beta-lactam antimicrobial agents, a statement of the WAO special committee on drug allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. waters.com [waters.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Neomycin F and Neomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Neomycin F (also known as Paromomycin II) and Neomycin B, two prominent components of the neomycin complex of aminoglycoside antibiotics. The information presented herein is intended to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development in making informed decisions regarding the selection and application of these compounds. This comparison is based on available experimental data and focuses on their antibacterial activity and mechanisms of action.
Chemical Structures
Neomycin B is the most active component of the commercially produced neomycin complex.[1] this compound, or Paromomycin II, is a closely related aminoglycoside. Their structural similarities and differences are foundational to understanding their biological activities.
Comparative Efficacy: In Vitro Antibacterial Activity
The antibacterial efficacy of this compound and Neomycin B has been evaluated against a range of bacterial strains. The primary measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A significant study evaluated the in vitro activity of neomycin and paromomycin against 134 clinical strains of carbapenem-resistant Enterobacteriaceae (CRE). The results indicated that 65.7% of these strains were susceptible to neomycin, while 64.9% were susceptible to paromomycin.[2][3][4][5]
Another investigation focused on the gram-positive bacterium Staphylococcus aureus, providing insights into the inhibitory concentrations (IC50) for both protein synthesis and cell viability.[6][7]
Below is a summary of the available quantitative data:
Table 1: Comparative In Vitro Efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage of Susceptible Strains |
| Neomycin | 8 | 256 | 65.7% |
| Paromomycin (this compound) | 4 | >256 | 64.9% |
| Data sourced from a study on 134 CRE clinical strains.[2][3][4][5] |
Table 2: Comparative In Vitro Efficacy against Staphylococcus aureus
| Antibiotic | IC50 for Protein Synthesis (µg/mL) | IC50 for Cell Viability (µg/mL) |
| Neomycin | 2.5 | 2.0 |
| Paromomycin (this compound) | 1.25 | 2.0 |
| Data sourced from a study by Mehta and Champney.[6][7] |
Mechanism of Action: Inhibition of Protein Synthesis
Both this compound and Neomycin B, as with all aminoglycoside antibiotics, exert their bactericidal effect by inhibiting bacterial protein synthesis.[8][9] This is achieved through their binding to the 30S ribosomal subunit of the bacterial ribosome.[8][9] This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately, bacterial cell death.[8]
Caption: Mechanism of action for this compound and Neomycin B.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of antibiotics. The following outlines a typical broth microdilution method, as recommended by the Clinical Laboratory Standards Institute (CLSI), which was utilized in the cited research on CRE strains.[2][3]
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Neomycin B are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in MHB to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: A multi-channel pipette is used to inoculate a 96-well microtiter plate containing the serially diluted antibiotic solutions with the prepared bacterial inoculum. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Caption: Workflow for MIC determination.
Conclusion
The available data indicates that this compound (Paromomycin II) and Neomycin B exhibit comparable in vitro efficacy against a range of both gram-negative and gram-positive bacteria. While Neomycin B is the predominant and most active component of the commercial neomycin complex, Paromomycin II demonstrates very similar antibacterial activity. For researchers and drug development professionals, the choice between these two compounds may depend on factors such as the specific bacterial strains being targeted, potential for resistance, and formulation requirements. The provided experimental data and protocols offer a foundation for further investigation and development of these important aminoglycoside antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 3. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Neomycin and Kanamycin for Plasmid Selection
For researchers engaged in molecular cloning and genetic engineering, the selection of successfully transformed bacterial cells is a critical step. This is most commonly achieved by using plasmids that carry an antibiotic resistance gene, allowing only the bacteria harboring the plasmid to survive on a growth medium containing that specific antibiotic. Among the arsenal of selection antibiotics, Neomycin and Kanamycin are two closely related aminoglycosides that are often used interchangeably. This guide provides an in-depth, objective comparison of their performance for plasmid selection, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.
Mechanism of Action: Inhibiting Protein Synthesis
Both Neomycin and Kanamycin belong to the aminoglycoside class of antibiotics and share an identical mechanism of action. They are bactericidal, meaning they actively kill susceptible bacteria. Their primary target within the bacterial cell is the 30S ribosomal subunit, a key component of the cellular machinery responsible for protein synthesis.[1][2][3][4]
By binding irreversibly to a specific site on the 16S rRNA of the 30S subunit, these antibiotics interfere with the translation process in two main ways:
-
Inhibition of Initiation: They can prevent the formation of the initiation complex, the first step in protein synthesis.[3]
-
Codon Misreading: They cause a conformational change in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins.[3][4]
The accumulation of these faulty proteins, along with the disruption of the ribosome cycle, ultimately leads to bacterial cell death.
Mechanism of Resistance: Enzymatic Inactivation
Resistance to both neomycin and kanamycin is conferred by the same gene, most commonly the neomycin phosphotransferase II (nptII or neo) gene, originally isolated from the transposon Tn5.[4][5][6][7][8] This gene encodes an enzyme, Aminoglycoside 3'-phosphotransferase II, which inactivates the antibiotics.[4][9][10]
The enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the antibiotic molecule.[4][5][11] This phosphorylation event structurally modifies the antibiotic, preventing it from binding to the 30S ribosomal subunit.[5] Consequently, protein synthesis can proceed normally, and the bacterium can survive and proliferate in the presence of the antibiotic. Because the same enzyme inactivates both antibiotics, plasmids carrying the nptII gene confer resistance to both neomycin and kanamycin. This also extends to G418 (Geneticin), another aminoglycoside used for selection in eukaryotic cells.[12]
Head-to-Head Comparison
While functionally similar, there are subtle differences and practical considerations when choosing between Neomycin and Kanamycin for plasmid selection.
| Feature | Neomycin | Kanamycin | References |
| Antibiotic Class | Aminoglycoside | Aminoglycoside | [4][12] |
| Mechanism of Action | Binds to 30S ribosomal subunit, inhibits protein synthesis | Binds to 30S ribosomal subunit, inhibits protein synthesis | [1][2][4] |
| Resistance Gene | nptII (or neo) | nptII (or neo) | [4][8][9] |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (primarily Gram-negative, some Gram-positive) | [4][12] |
| Typical Working Conc. (E. coli) | 10-50 µg/mL | 25-50 µg/mL | [9][13][14] |
| Cross-Resistance | Confers resistance to Kanamycin and G418 | Confers resistance to Neomycin and G418 | [10][12] |
| Satellite Colonies | Less commonly reported but possible due to enzymatic inactivation | Less of an issue than with ampicillin, but can occur | [15][16] |
| Stability in Media | Undergoes significant degradation in culture medium at 37°C over several days | Generally considered stable for routine microbiological use | [17][18] |
| Primary Use | Prokaryotic and Eukaryotic (as G418) selection | Primarily Prokaryotic selection; also used in plant tissue culture | [4][12] |
Experimental Protocols
To ensure robust and reproducible selection, it is crucial to determine the optimal antibiotic concentration for your specific bacterial strain and experimental conditions.
Experiment 1: Antibiotic Kill Curve
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill non-transformed cells.
Methodology:
-
Preparation: Prepare a series of liquid cultures (e.g., in LB broth) with increasing concentrations of the antibiotic (e.g., 0, 5, 10, 25, 50, 75, 100 µg/mL of Kanamycin or Neomycin).
-
Inoculation: Inoculate each culture with the same amount of non-transformed, antibiotic-sensitive host bacteria (e.g., E. coli DH5α).
-
Incubation: Incubate the cultures under standard growth conditions (e.g., 37°C with shaking).
-
Measurement: Measure the optical density at 600 nm (OD600) of each culture at regular intervals (e.g., every 2 hours for 8-12 hours).
-
Analysis: Plot the OD600 values against time for each antibiotic concentration. The lowest concentration that completely inhibits bacterial growth is the optimal concentration for selection.
Example Data: Kanamycin Kill Curve for E. coli DH5α
| Kanamycin (µg/mL) | OD600 at 8 hours | Growth |
| 0 | 1.25 | +++ |
| 5 | 1.10 | +++ |
| 10 | 0.85 | ++ |
| 25 | 0.05 | - |
| 50 | 0.05 | - |
| 100 | 0.05 | - |
Based on this hypothetical data, a working concentration of 25-50 µg/mL would be chosen for plasmid selection.
Experiment 2: Satellite Colony Formation Assay
Satellite colonies are small, non-transformed colonies that can grow in the "shadow" of a true, antibiotic-resistant colony. This occurs when the enzyme secreted by the resistant colony degrades the antibiotic in the immediate vicinity, allowing sensitive cells to grow. While more common with ampicillin, it's a useful quality control check for any selection system.
Methodology:
-
Plating: Plate your bacterial transformation on an agar plate containing the determined optimal concentration of Kanamycin or Neomycin.
-
Incubation: Incubate the plate at 37°C for 16-24 hours. Over-incubation can increase the likelihood of satellite colonies.
-
Observation: Carefully examine the area around large, well-established colonies. The presence of very small, pinpoint colonies adjacent to the larger ones indicates satellite formation.
-
Verification (Optional): To confirm if small colonies are satellites, pick a suspected satellite colony and streak it onto a fresh antibiotic plate. If it fails to grow, it was a satellite colony.
Conclusion and Recommendations
Both Neomycin and Kanamycin are highly effective selection agents for plasmids carrying the nptII resistance gene. The complete cross-resistance means that a plasmid resistant to one will be resistant to the other.
-
Kanamycin is the more commonly cited and used antibiotic for routine bacterial plasmid selection and is known for its stability and efficacy. It is generally associated with a low incidence of satellite colonies compared to beta-lactam antibiotics like ampicillin.[15][16]
-
Neomycin is a perfectly viable alternative and functions through the same mechanism.[4][12] Some reports suggest it may be a more cost-effective option. However, one study noted significant degradation of neomycin in culture media at 37°C over a 12-day period, a factor to consider for long-term experiments, though likely not impactful for standard overnight plate selection.[17]
For the vast majority of plasmid selection applications in research, the choice between Neomycin and Kanamycin will likely not have a significant impact on the outcome. Kanamycin is a robust, well-characterized, and reliable choice. Neomycin can be considered a suitable and potentially more economical substitute. Regardless of the choice, the single most important step for ensuring effective selection is to perform a kill curve to empirically determine the optimal antibiotic concentration for the specific bacterial strain and media being used. This minimizes the risk of selecting false positives or inhibiting the growth of true transformants.
References
- 1. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 4. goldbio.com [goldbio.com]
- 5. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pnas.org [pnas.org]
- 8. toku-e.com [toku-e.com]
- 9. interchim.fr [interchim.fr]
- 10. neomycin phosphotransferase ii: Topics by Science.gov [science.gov]
- 11. Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. goldbio.com [goldbio.com]
- 17. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming Neomycin F Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Immediate Release
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For complex antibiotic mixtures like neomycin sulfate, this presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the confirmation of Neomycin F purity, a critical impurity in neomycin sulfate. The information herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical strategy for their needs.
Neomycin is an aminoglycoside antibiotic that is challenging to analyze due to its high polarity and lack of a UV-absorbing chromophore. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the separation and identification of neomycin and its related impurities.[1][2]
Unambiguous Identification with Mass Spectrometry
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for the analysis of neomycin impurities.[3][4] The separation of these polar compounds is typically achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
Key Structural Information of this compound:
| Compound | Molecular Formula | Molecular Weight (Da) |
| This compound | C23H47N6O13 | 614.64 |
Source: Axios Research[5]
While mass spectrometry is highly effective, the structural similarity between this compound and its isomer, Neomycin E, presents a challenge in their differentiation by MS/MS alone, often resulting in combined spectral data.[1] Chromatographic separation is therefore crucial for their individual assessment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for confirming this compound purity depends on a variety of factors, including the required sensitivity, selectivity, and the intended application (e.g., routine quality control versus in-depth characterization). Below is a comparison of the leading methods.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS (Triple Quadrupole) | Separation by LC followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, excellent for quantification.[3] | Requires method development for each analyte. |
| LC-MS/MS (High-Resolution MS: Q-TOF, Orbitrap) | Separation by LC followed by high-resolution mass analysis. | Provides accurate mass data for confident identification of unknowns. | Higher instrument cost. |
| Charged Aerosol Detection (CAD) | Nebulization of eluent followed by charging of aerosol particles and detection. | Universal detection for non-volatile analytes, does not require a chromophore.[6][7] | Non-specific, relies on chromatographic separation for identification. |
| Microbiological Assay | Inhibition of microbial growth to determine antibiotic potency. | Measures biological activity, which can be relevant for potency assessment.[8][9] | Low precision, time-consuming, and cannot distinguish between different neomycin components.[10][11] |
Quantitative Performance Data
The following table summarizes typical quantitative performance parameters for the different analytical techniques in the context of neomycin analysis.
| Parameter | LC-MS/MS | Charged Aerosol Detection (CAD) | Microbiological Assay |
| Limit of Quantification (LOQ) | Low ng/mL to sub-ng/mL | ~1 µg/mL | Varies, generally higher than chemical methods |
| **Linearity (R²) ** | >0.99 | >0.98 | >0.99 (for potency) |
| Precision (%RSD) | <5% | <5% | 4.8% to 50% (inter-laboratory)[11] |
| Accuracy (% Recovery) | 95-105% | 95.8-102.1%[7] | Varies |
Data compiled from various sources.[3][7][8][9][11]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are outlines for the primary analytical methods discussed.
LC-MS/MS Method for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Neomycin Sulfate API.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 0.1 mg/mL.[2]
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (HILIC Method):
-
Column: HILIC column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 50 mm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate this compound from other impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.
-
Precursor Ion: m/z 615.3 (for this compound).
-
Product Ions: Specific fragment ions for this compound (requires optimization).
Charged Aerosol Detection (CAD) Method
The sample preparation and liquid chromatography steps are similar to the LC-MS/MS method, often employing reversed-phase chromatography with an ion-pairing agent like heptafluorobutyric acid. The key difference is the detector.
Detection:
-
Detector: Charged Aerosol Detector.
-
Gas: Nitrogen.
-
Data Acquisition: Based on the charge of the aerosol particles.
Microbiological Assay
This method assesses the potency of neomycin by measuring its ability to inhibit the growth of a susceptible microorganism.
1. Preparation of Media and Inoculum:
-
Prepare a suitable agar medium (e.g., Antibiotic Assay Medium No. 11).
-
Inoculate the medium with a standardized culture of a susceptible organism (e.g., Staphylococcus epidermidis).
2. Assay Procedure (Cylinder-Plate Method):
-
Pour the inoculated agar into petri dishes.
-
Place sterile cylinders onto the agar surface.
-
Fill the cylinders with standard solutions of neomycin and the test sample.
-
Incubate the plates under controlled conditions.
3. Data Analysis:
-
Measure the diameter of the zones of inhibition.
-
Calculate the potency of the test sample by comparing its zone of inhibition to that of the standard. A validation study of a microbiological assay for neomycin sulfate showed acceptable linearity (r = 0.998) and precision (RSD < 2.00%).[8]
Visualizing the Workflow and Relationships
To better understand the analytical workflow and the relationship between the different components of neomycin analysis, the following diagrams are provided.
Caption: LC-MS and LC-CAD analytical workflow for this compound purity analysis.
Caption: Relationship of this compound to the main components and other impurities.
Conclusion
The confirmation of this compound purity in neomycin sulfate is a critical aspect of quality control. While traditional methods like microbiological assays provide an indication of overall potency, they lack the specificity required for impurity profiling. Charged Aerosol Detection offers a universal detection method but relies heavily on chromatographic separation for identification.
Liquid chromatography coupled with mass spectrometry, particularly tandem and high-resolution mass spectrometry, stands out as the most powerful and reliable technique. It provides the necessary selectivity and sensitivity for the accurate identification and quantification of this compound and other related impurities. The choice between different mass spectrometry platforms will depend on the specific needs of the laboratory, with triple quadrupole instruments excelling in targeted quantification and high-resolution systems offering superior capabilities for unknown identification and structural elucidation. This guide provides the foundational information for researchers and quality control professionals to make an informed decision on the most suitable analytical strategy for ensuring the purity and safety of neomycin-containing pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Determination of neomycin and oxytetracycline in the presence of their impurities in veterinary dosage forms by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neomycin Sulfate Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Microbiological Assay Design of Neomycin Sulfate in 30 x 30 cm Rectangular Antibiotica Plate [jabps.journals.ekb.eg]
- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 10. Suitability of a liquid chromatography assay of neomycin sulfate to replace the microbiological assay for neomycin in USP Monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods: HPLC vs. Microbiological Assay for Neomycin Potency
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantitative analysis of Neomycin, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions on method selection and validation.
The accurate determination of antibiotic potency is a critical aspect of drug development and quality control. For aminoglycoside antibiotics like Neomycin, both microbiological assays and High-Performance Liquid Chromatography (HPLC) are commonly employed. This guide provides a comprehensive cross-validation and comparison of these two methods, offering insights into their respective advantages and limitations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides a highly specific and precise means of quantifying Neomycin. The following protocol is a representative example for the analysis of Neomycin sulfate.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Neomycin sulfate reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 50-200 µg/mL).[1]
-
Sample Solution: Weigh and dissolve the Neomycin sulfate sample in the mobile phase to achieve a similar concentration to the standard solutions.[1] Sonicate for 5 minutes to ensure complete dissolution.[1]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[2] For instance, a Kromasil C18(w) 250x4.6 mm, 5.0 µm particle size column can be employed.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer and an organic modifier. For example, a mix of 98% 0.1% phosphoric acid and 2% acetonitrile.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at 210 nm is often used.[1] Other detection methods include Evaporative Light Scattering Detection (ELSD) or Pulsed Amperometric Detection (PAD) for enhanced sensitivity and specificity, especially when the analyte lacks a strong chromophore.[4][5][6]
-
Injection Volume: 20 µL.[1]
3. Data Analysis:
-
The concentration of Neomycin in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Microbiological Assay
The microbiological assay is a potency-based method that determines the antibiotic's biological activity. The agar diffusion method is a common approach.
1. Materials:
-
Test Organism: Bacillus pumilus (NCIB 8982) is a suitable test microorganism.[7]
-
Culture Medium: Antibiotic Assay Medium No. 11 is recommended for the assay of Neomycin.[8]
-
Buffers: Potassium phosphate buffers are used for dilutions.[9]
2. Preparation of Plates:
-
A base layer of agar medium is poured into Petri plates.
-
A seed layer, inoculated with the test organism, is poured over the base layer.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of Neomycin sulfate reference standard and dilute it with a suitable buffer to obtain a known concentration.[9]
-
Sample Solution: Prepare the sample solution in a similar manner to the standard to achieve a comparable concentration.
4. Assay Procedure:
-
Cylinders are placed on the agar surface, and a fixed volume of the standard and sample solutions are added to the cylinders.
-
The plates are incubated under specified conditions (e.g., 36 ± 1°C for 21 ± 3 hours).[7]
5. Data Analysis:
-
The diameter of the zone of inhibition is measured for both the standard and the sample.
-
The potency of the sample is calculated by comparing the size of its inhibition zone with that of the standard. The parallel line model is often used for statistical analysis.[7][10]
Data Presentation: Comparative Analysis
The following tables summarize the key performance characteristics of HPLC and microbiological assays for Neomycin analysis.
| Parameter | HPLC | Microbiological Assay |
| Principle | Physico-chemical separation and quantification based on analyte's properties. | Biological response (inhibition of microbial growth) to determine potency. |
| Specificity | High. Can separate Neomycin from related substances and degradation products.[1] | Lower. May be affected by other antimicrobial substances present in the sample. |
| Precision | High. Typically shows low Relative Standard Deviation (RSD) values.[4][6] | Lower. Inherently more variable due to biological factors. |
| Accuracy | High. Good recovery rates are generally observed.[4][5][6] | Generally good, but can be influenced by the matrix and test conditions.[11] |
| Analysis Time | Short. A single run can be completed in minutes.[1][4][5][6] | Long. Requires an incubation period of 18-24 hours.[8] |
| Automation | Easily automated for high-throughput analysis.[4][6] | Automation is more complex and less common. |
Table 1: Qualitative Comparison of HPLC and Microbiological Assays.
| Validation Parameter | HPLC | Microbiological Assay |
| Linearity (r) | > 0.999[2][5] | ~ 0.998[7] |
| Recovery (%) | 99.15% - 104.77%[4][5][6] | ~101% (with a range of 80-112%)[11] |
| Precision (RSD%) | < 2%[7] | < 2% (under optimized conditions)[7] |
Table 2: Quantitative Comparison of Validation Parameters.
Mandatory Visualization
The following diagram illustrates the cross-validation workflow for comparing HPLC and microbiological assays for Neomycin F.
Caption: Cross-validation workflow for HPLC and microbiological assays.
Conclusion
Both HPLC and microbiological assays are valuable tools for the analysis of Neomycin. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method for routine quality control due to its high specificity, precision, and speed.[4][5][6] It is particularly advantageous for stability-indicating assays where the separation of the active ingredient from degradation products is crucial.[1]
-
The microbiological assay , on the other hand, provides a measure of the biological potency of the antibiotic, which is not directly assessed by HPLC. It remains an important method, especially for confirming the biological activity of new formulations or after manufacturing process changes.
Studies have shown that there is no significant difference between the results obtained by HPLC-ELSD and microbiological methods for the determination of Neomycin, indicating that HPLC can be a suitable replacement for the more laborious bioassay in many applications.[4][5][6] Ultimately, a thorough cross-validation is essential to establish the correlation between the two methods for a specific product and to justify the use of HPLC for routine potency testing.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. Microbiological determination of neomycin in feeds and formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
Reviving Aminoglycosides: Neomycin F Demonstrates Activity Against Neomycin-Resistant Bacterial Isolates
For Immediate Release
A comparative analysis of Neomycin F (Paromomycin II) reveals promising antibacterial activity against neomycin-resistant bacterial isolates, offering a potential alternative in the face of growing aminoglycoside resistance. This guide provides an objective comparison of this compound's performance against neomycin and other aminoglycosides, supported by experimental data, for researchers, scientists, and drug development professionals.
The rise of antibiotic resistance is a critical global health challenge. Aminoglycoside antibiotics, a cornerstone in treating serious bacterial infections, have been significantly compromised by the emergence of resistant strains. The primary mechanism of resistance involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), rendering the drug ineffective. This has spurred research into new or modified aminoglycosides that can evade these resistance mechanisms.
This guide focuses on this compound, also known as Paromomycin II or Aminosidine II, and its efficacy against bacterial isolates that have developed resistance to its close structural relative, neomycin.
Comparative Efficacy Against Resistant Bacteria: A Quantitative Look
Recent studies have provided valuable data on the in vitro activity of this compound (Paromomycin) and neomycin against clinically relevant resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of efficacy.
Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)
A study by Hu et al. (2017) investigated the activity of several aminoglycosides against 134 clinical isolates of carbapenem-resistant Enterobacteriaceae (CRE). The results, summarized below, indicate that both neomycin and this compound (Paromomycin) retain activity against a significant percentage of these multidrug-resistant isolates.[1][2][3][4]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible (%) |
| This compound (Paromomycin) | 4 | >256 | 64.9 |
| Neomycin | 8 | 256 | 65.7 |
| Amikacin | 32 | >256 | 55.2 |
| Gentamicin | 128 | >256 | 28.4 |
| Tobramycin | 64 | >256 | 35.1 |
Data sourced from Hu et al. (2017). Susceptibility breakpoints were defined by la Société Française de Microbiologie (S, ≤8 µg/ml; R, >16 µg/ml for neomycin and paromomycin) and CLSI (for amikacin, gentamicin, and tobramycin).[1][2][3][4]
Activity Against Neomycin-Resistant Methicillin-Resistant Staphylococcus aureus (MRSA)
A study by Nagasawa et al. (2009) provides insights into the activity of neomycin against MRSA strains, including those resistant to neomycin. The MIC for neomycin against neomycin-resistant MRSA isolates was reported to be 128 µg/mL.[5] While specific comparative data for this compound (Paromomycin) against these same neomycin-resistant MRSA strains is not available in the reviewed literature, its structural similarity and comparable activity against other resistant phenotypes suggest it warrants further investigation in this context.
Understanding the Resistance Mechanism
The primary mechanism of acquired resistance to aminoglycosides is through the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, inactivate the antibiotic by adding chemical groups, thereby preventing it from binding to its ribosomal target.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized and crucial method for assessing antibiotic susceptibility. The data presented in this guide was primarily generated using the broth microdilution method.
Broth Microdilution Method (as per Hu et al., 2017)
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
The available data suggests that this compound (Paromomycin) exhibits comparable in vitro activity to neomycin against carbapenem-resistant Enterobacteriaceae. This finding is significant as it indicates that this compound could be a viable alternative for treating infections caused by certain neomycin-resistant Gram-negative bacteria. Further research is warranted to directly compare the efficacy of this compound and neomycin against a broader range of neomycin-resistant clinical isolates, including MRSA and VRE, to fully elucidate its potential clinical utility. The development of novel aminoglycoside derivatives that can overcome existing resistance mechanisms remains a critical area of research in the fight against antimicrobial resistance.
References
- 1. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Ointments and Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison between Neomycin F and other neomycin isomers
For researchers and professionals in drug development, understanding the subtle structural variations among antibiotic isomers is critical for optimizing efficacy and overcoming resistance. This guide provides a detailed structural and functional comparison of Neomycin F and its related isomers, primarily Neomycin B and C, supported by experimental data.
Introduction to Neomycin
Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae. The commercial mixture primarily consists of Neomycin B and its stereoisomer, Neomycin C, with Neomycin B being the most biologically active component.[1][2][3] These antibiotics exert their bactericidal effect by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis.[3] The neomycin family also includes other related structures like this compound and Paromomycin.
Structural Comparison of Neomycin Isomers
The core structure of neomycins consists of four rings. The key differences between the major isomers lie in the stereochemistry of the aminomethyl group (-CH₂NH₂) on Ring IV (the neosamine C ring) and the nature of the chemical group at the 6' position on Ring I.
Key Structural Differences:
-
Neomycin B vs. Neomycin C: These two compounds are epimers. They differ only in the stereochemistry at the 5''-carbon of Ring IV. In Neomycin B, the aminomethyl group is in an equatorial position, whereas in Neomycin C, it is in an axial position.[1]
-
Neomycin B vs. Paromomycin I: These isomers differ at the 6'-position of Ring I. Neomycin B has an amino group (-NH₂), while Paromomycin possesses a hydroxyl group (-OH) at this position.[4] This single substitution significantly impacts biological activity.
-
This compound (Paromomycin II): this compound is the 5''-epimer of Paromomycin I.[5] It shares the 6'-hydroxyl group with Paromomycin I but has the axial aminomethyl group characteristic of Neomycin C.
The structural relationships can be visualized as follows:
Comparative Analysis of Biological Activity
The structural differences outlined above directly translate to variations in antibacterial potency. Neomycin B is consistently reported as the most active isomer in the neomycin complex.
Quantitative Comparison of Neomycin B and C
Experimental data shows that the seemingly minor change in stereochemistry between Neomycin B and C has a significant impact on biological activity. Neomycin C consistently demonstrates lower potency than Neomycin B.
| Isomer | Relative Activity vs. Neomycin B (Agar Diffusion) | Relative Activity vs. Neomycin B (Turbidimetric) | Reference |
| Neomycin B | 100% | 100% | [6][7] |
| Neomycin C | ~33% - 62% | ~40% - 56% | [6][7] |
Table 1: Comparison of the in vitro antibacterial potency of Neomycin B and Neomycin C.
In Vitro Activity Against Resistant Bacteria
A study comparing the activity of neomycin and paromomycin against a collection of 134 carbapenem-resistant Enterobacteriaceae (CRE) strains provides valuable insight into their performance against challenging pathogens. While specific data for this compound is limited, the data for the parent paromomycin compound is informative.
| Antibiotic (Isomer) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible | Reference |
| Neomycin (mixture) | 8 | 256 | 65.7% | |
| Paromomycin (I) | 4 | >256 | 64.9% |
Table 2: In vitro activity of neomycin and paromomycin against carbapenem-resistant Enterobacteriaceae clinical strains.
While quantitative data for this compound (Paromomycin II) is not widely available, it is described as having activity against Gram-positive and Gram-negative bacteria, mycobacteria, and protozoa.[8]
Experimental Protocols
The quantitative data presented is typically generated using standardized microbiological and biochemical assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol Steps:
-
Inoculum Preparation: A suspension of the test bacteria is prepared in a saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in a cation-adjusted Mueller-Hinton Broth (MHB).
-
Antibiotic Dilution: A stock solution of the purified neomycin isomer is prepared. Serial two-fold dilutions are then performed in the microtiter plate using MHB to achieve a range of desired concentrations.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Positive (bacteria, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the primary mechanism of action of aminoglycosides. It quantifies the extent to which the antibiotic inhibits the translation of mRNA into protein in a cell-free system.
Protocol Steps:
-
System Preparation: A cell-free translation system is used, which can be a commercial kit based on E. coli or rabbit reticulocyte lysate. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and cofactors).
-
Template and Labeling: A specific mRNA template, often encoding a reporter protein like luciferase or Green Fluorescent Protein (GFP), is added to the system. A labeled amino acid (e.g., ³⁵S-methionine) is also included to allow for the quantification of newly synthesized protein.
-
Inhibition Reaction: The neomycin isomers are added to separate reaction tubes at various concentrations. Control reactions with no antibiotic are run in parallel.
-
Incubation: The reaction mixtures are incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantification: The reaction is stopped, and the amount of newly synthesized, labeled protein is measured. This can be done by:
-
Scintillation Counting: If a radioactive label is used, the protein is precipitated, and the incorporated radioactivity is measured.
-
Luminescence/Fluorescence: If a reporter like luciferase or GFP is used, the signal is measured using a luminometer or fluorometer.
-
-
Data Analysis: The amount of protein synthesized in the presence of the antibiotic is compared to the control. The concentration of the antibiotic that causes a 50% reduction in protein synthesis (IC₅₀) is then calculated.
Conclusion
The antibacterial activity of neomycin isomers is intrinsically linked to their three-dimensional structure. The stereochemistry of the aminomethyl group at the 5''-position and the nature of the substituent at the 6'-position are critical determinants of potency. Neomycin B remains the most active of the common isomers. While this compound is a known structural variant of paromomycin, a lack of specific, comparative quantitative data in the public domain highlights an area for future research to fully elucidate its therapeutic potential. The experimental protocols described provide a framework for conducting such comparative studies to further probe the structure-activity relationships within this important class of antibiotics.
References
- 1. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C23H45N5O14 | CID 3040200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative Study of Responses to Neomycins B and C by Microbiological and Gas-Liquid Chromatographic Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Neomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Neomycin, an aminoglycoside antibiotic. The information presented is supported by experimental data to aid in research and development decisions. It is important to note that the term "Neomycin F" is not standard; this guide pertains to Neomycin, most commonly available as Neomycin Sulfate.
In Vitro Efficacy of Neomycin
Neomycin exhibits broad-spectrum activity, primarily against Gram-negative bacteria, by inhibiting protein synthesis.[1] Its bactericidal action stems from its ability to bind to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in cell death.[1]
Antimicrobial Spectrum and Susceptibility
The in vitro activity of Neomycin has been evaluated against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Neomycin against several key bacteria.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| Escherichia coli | Negative | <8[2] | 8 | 256 | >1024 |
| Enterotoxigenic E. coli (ETEC) | Negative | 4 - >64 | - | - | - |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Negative | - | 8 | 256 | - |
| Pseudomonas aeruginosa | Negative | - | - | - | - |
| Staphylococcus aureus | Positive | - | - | - | >1024 |
| Enterococcus faecalis | Positive | 32 | - | - | - |
| Streptococcus spp. | Positive | 8 - 32 | - | - | - |
Note: MIC and MBC values can vary depending on the specific strain and testing methodology.
Comparison with Other Aminoglycosides
Neomycin's use is often compared to other aminoglycosides like gentamicin and amikacin. While potent, Neomycin is generally considered more toxic than many other aminoglycosides, which has limited its systemic applications.
In Vivo Efficacy of Neomycin
The in vivo efficacy of Neomycin has been demonstrated in various animal models, particularly for topical and oral applications due to its poor absorption from the gastrointestinal tract.
Topical Applications
In a murine model of dermal wound infection with Staphylococcus aureus, a 1% Neomycin ointment demonstrated a significant reduction in bacterial burden compared to a vehicle control.[1] Specifically, after three days of twice-daily treatment, the bacterial load in the wound was reduced by several log units.[1]
Oral Administration
Oral Neomycin has been shown to be effective in reducing mortality associated with colibacillosis in turkeys. In a study where turkey poults were challenged with E. coli, treatment with Neomycin sulfate in drinking water at 11 mg/kg and 22 mg/kg for five days significantly reduced mortality rates.[3]
Systemic Applications
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Neomycin Stock Solution: A stock solution of Neomycin sulfate is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Two-fold serial dilutions of Neomycin are prepared in a 96-well microtiter plate, with each well containing 100 µL of the diluted antibiotic.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well is inoculated with 100 µL of the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Neomycin at which there is no visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Skin Infection Model
This model is used to evaluate the efficacy of topical antimicrobial agents.
-
Animal Preparation: BALB/c mice are anesthetized, and a small area of fur on the back is removed.
-
Wounding: A superficial wound is created on the exposed skin.
-
Inoculation: A standardized suspension of bacteria (e.g., Staphylococcus aureus) is applied to the wound.
-
Treatment: A defined amount of the test ointment (e.g., 1% Neomycin) or a vehicle control is applied to the wound at specified intervals (e.g., twice daily) for a set duration (e.g., three days).
-
Assessment of Bacterial Load: At the end of the treatment period, the wounded tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of CFU per gram of tissue.
-
Data Analysis: The reduction in bacterial load in the treated group is compared to the control group to determine the efficacy of the treatment.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism by which Neomycin inhibits bacterial protein synthesis.
References
A Comparative Analysis of Cross-Sensitivity Between Neomycin F and Gentamicin for Research and Drug Development Professionals
This guide provides an objective comparison of the cross-sensitivity between two widely used aminoglycoside antibiotics, Neomycin F and Gentamicin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Neomycin and Gentamicin are both aminoglycoside antibiotics that function by inhibiting bacterial protein synthesis. Due to their structural similarities, particularly the presence of a common deoxystreptamine ring, there is a significant potential for cross-sensitivity and cross-resistance. Experimental data indicates that a notable percentage of bacterial isolates resistant to Gentamicin also exhibit resistance to Neomycin. This guide explores the available data on this phenomenon, outlines the experimental protocols for assessment, and visually represents the underlying mechanisms and workflows.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Neomycin and Gentamicin against various bacterial species, compiled from multiple studies. MIC is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage of Resistant Strains | Reference |
| Escherichia coli | Neomycin | 64 to ≥4,096 | - | - | - | [1] |
| Gentamicin | - | 1 | 1 | <6% | [2] | |
| Pseudomonas aeruginosa | Neomycin | - | - | - | - | |
| Gentamicin | - | ≤1 | 8 | 11.7% | [3] | |
| Staphylococcus aureus | Neomycin | - | - | - | 42.6% | [4] |
| Gentamicin | - | - | - | 14.7% | [4] | |
| Enterobacteriaceae (Gentamicin-Resistant Isolates) | Neomycin | - | - | - | 29.2% | [5] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound and Gentamicin, a crucial experiment for assessing cross-resistance.
1. Preparation of Materials:
-
Bacterial isolates of interest (e.g., E. coli, P. aeruginosa, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound and Gentamicin stock solutions of known concentrations.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound and Gentamicin stock solutions in CAMHB directly in the 96-well microtiter plates.
-
The typical concentration range for testing aminoglycosides is 0.25 to 128 µg/mL, but may be adjusted based on the expected susceptibility of the isolates.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualization of Key Processes
Aminoglycoside Mechanism of Action
The following diagram illustrates the multi-step process by which aminoglycoside antibiotics, such as Neomycin and Gentamicin, exert their bactericidal effects.
Caption: Mechanism of action for aminoglycoside antibiotics.
Experimental Workflow for Assessing Cross-Resistance
This diagram outlines the logical flow of an experiment designed to assess the cross-resistance between this compound and Gentamicin.
References
- 1. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of neomycin, kanamycin, tobramycin and amikacin resistance mechanisms in gentamicin-resistant isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Neomycin F
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use of Neomycin F in a laboratory setting, covering personal protective equipment, operational protocols, and emergency plans.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. Engineering controls, such as fume hoods and adequate ventilation, should be the primary method of exposure control.
| Exposure Control | Specification | Source |
| Occupational Exposure Band (OEB) | OEB 1 | [1][2] |
| Time-Weighted Average (TWA) | 1.5 mg/m³ | [1][2] |
| Wipe Limit | 0.1 mg/100 cm² | [1][2] |
| Respiratory Protection | Particulates type filter respirator if ventilation is inadequate. Positive pressure air-supplied respirator for unknown or high concentrations. | [1][2] |
| Hand Protection | Chemical-resistant gloves. | [1][2] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is required if there is a risk of direct facial contact with dusts, mists, or aerosols. | [1][2] |
| Skin and Body Protection | Laboratory coat or work uniform. | [1][2] |
Standard Operating Procedure: Preparation of a this compound Solution
This protocol outlines the steps for the safe preparation of a this compound solution in a laboratory setting.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water)
-
Calibrated balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles. Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing: Place a weighing boat on the calibrated balance and tare it. Carefully weigh the desired amount of this compound powder using a clean spatula. Minimize the generation of dust.[3]
-
Transfer: Gently transfer the weighed this compound powder into the volumetric flask.
-
Dissolving: Add a small amount of the solvent to the volumetric flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.
-
Dilution: Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the solution, concentration, date of preparation, and your initials.
-
Storage: Store the solution in a properly labeled, sealed container according to the manufacturer's recommendations.[1]
-
Cleanup: Clean all equipment used in the preparation. Dispose of any waste, including weighing paper and gloves, in a designated hazardous waste container.[1][2] Wash hands thoroughly with soap and water after the procedure is complete.[4]
Emergency Procedures
In the event of an emergency, follow these procedures to ensure safety.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] Seek medical attention if breathing becomes difficult.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[1][4]
-
Liquid Waste: Dispose of this compound solutions in a designated hazardous waste container. Do not pour down the drain.[5]
-
Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations.[4] Consult your institution's environmental health and safety department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
